molecular formula C19H25N5O6S B1219465 Piritrexim Isethionate CAS No. 79483-69-5

Piritrexim Isethionate

货号: B1219465
CAS 编号: 79483-69-5
分子量: 451.5 g/mol
InChI 键: IOEMETRLOWNXGW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piritrexim Isethionate is the isethionate salt of piritrexim, a synthetic antifolate agent with antiparasitic, antipsoriatic and antitumor properties. Piritrexim inhibits the enzyme dihydrofolate reductase enzyme, thereby disrupting folate metabolism and DNA synthesis and cell division.

属性

CAS 编号

79483-69-5

分子式

C19H25N5O6S

分子量

451.5 g/mol

IUPAC 名称

6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine;2-hydroxyethanesulfonic acid

InChI

InChI=1S/C17H19N5O2.C2H6O4S/c1-9-11(6-10-7-12(23-2)4-5-13(10)24-3)8-20-16-14(9)15(18)21-17(19)22-16;3-1-2-7(4,5)6/h4-5,7-8H,6H2,1-3H3,(H4,18,19,20,21,22);3H,1-2H2,(H,4,5,6)

InChI 键

IOEMETRLOWNXGW-UHFFFAOYSA-N

规范 SMILES

CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N.C(CS(=O)(=O)O)O

其他CAS编号

79483-69-5

产品来源

United States

Foundational & Exploratory

Piritrexim Isethionate: A Technical Guide to a Potent Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piritrexim (B1678454) Isethionate is a potent, lipid-soluble, non-classical antifolate agent that exerts its therapeutic effects by inhibiting the enzyme dihydrofolate reductase (DHFR).[1] This inhibition disrupts the folate metabolic pathway, which is critical for the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis.[2][3] Consequently, piritrexim impedes cellular proliferation, making it an effective agent against rapidly dividing cells, such as those found in tumors and certain pathogenic organisms.[1][4] This technical guide provides an in-depth overview of Piritrexim Isethionate, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a visualization of its role in key cellular pathways.

Core Concepts: Mechanism of Action

Piritrexim is a synthetic antifolate agent that acts as a competitive inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[2][3] By binding to the active site of DHFR, piritrexim prevents the regeneration of THF, leading to a depletion of intracellular folate coenzymes.[4] This disruption of folate metabolism ultimately inhibits DNA synthesis and cell division, leading to cell death in rapidly proliferating cells.[1]

Unlike classical folate antagonists such as methotrexate, piritrexim is lipid-soluble and enters cells via passive diffusion.[5][6] It is not a substrate for polyglutamation, a process that can enhance the intracellular retention and inhibitory activity of classical antifolates.[5]

Quantitative Data: Inhibitory Profile

The inhibitory potency of Piritrexim has been evaluated against DHFR from various species and in numerous cancer cell lines. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.

Target EnzymeInhibitorIC50KiOrganismReference
Dihydrofolate Reductase (DHFR)Piritrexim0.61 nM0.03 nMHuman[2]
Dihydrofolate Reductase (DHFR)Piritrexim13 nM-Pneumocystis carinii[7]
Dihydrofolate Reductase (DHFR)Piritrexim38 nM-Pneumocystis carinii[8]
Dihydrofolate Reductase (DHFR)Piritrexim11 nM-Toxoplasma gondii[8]
Dihydrofolate Reductase (DHFR)Piritrexim Analog55 nM-Rat[7]

Table 1: In Vitro Inhibitory Activity of Piritrexim against Dihydrofolate Reductase (DHFR). IC50 represents the half-maximal inhibitory concentration, and Ki represents the inhibitory constant.

Signaling and Metabolic Pathways

The primary signaling pathway affected by Piritrexim is the folate metabolism pathway, which is intrinsically linked to nucleotide synthesis.

DHFR_Inhibition_Pathway cluster_DHFR DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Cofactor Piritrexim This compound Piritrexim->DHFR Inhibition DNA_RNA_Synth DNA and RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth Cell_Prolif Cell Proliferation DNA_RNA_Synth->Cell_Prolif

Caption: Inhibition of DHFR by Piritrexim disrupts the folate cycle and nucleotide synthesis.

Experimental Protocols

This section details standardized protocols for evaluating the efficacy of this compound.

In Vitro DHFR Inhibition Assay

This biochemical assay determines the direct inhibitory effect of Piritrexim on purified DHFR enzyme activity.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity.

Materials:

  • Purified human recombinant DHFR enzyme

  • This compound

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of DHF in assay buffer.

    • Prepare a fresh stock solution of NADPH in assay buffer.

    • Dilute the DHFR enzyme to the desired working concentration in cold assay buffer.

  • Assay Setup:

    • Add 2 µL of this compound dilutions (or DMSO for control) to the wells of a 96-well plate.

    • Add 178 µL of a master mix containing assay buffer and NADPH to each well.

    • Add 10 µL of the diluted DHFR enzyme solution to each well, except for the "no enzyme" control wells.

    • Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the DHF solution to each well.

    • Immediately begin kinetic reading of the absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Plot the percent inhibition against the logarithm of Piritrexim concentration to determine the IC50 value.

DHFR_Assay_Workflow start Start prep Prepare Reagents (Piritrexim, DHFR, DHF, NADPH) start->prep plate Plate Piritrexim Dilutions prep->plate add_master_mix Add Master Mix (Buffer + NADPH) plate->add_master_mix add_enzyme Add DHFR Enzyme add_master_mix->add_enzyme incubate Incubate (10 min) add_enzyme->incubate add_dhf Initiate with DHF incubate->add_dhf read Kinetic Read at 340 nm add_dhf->read analyze Calculate V₀ and IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro DHFR inhibition assay.

Cell Viability (MTT) Assay

This cell-based assay assesses the cytotoxic effect of Piritrexim on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the Piritrexim dilutions. Include vehicle-only controls.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of Piritrexim concentration to determine the IC50 value.

Conclusion

This compound is a well-characterized and potent inhibitor of DHFR with demonstrated activity against various cancer cell lines and pathogenic microorganisms. Its distinct physicochemical properties, such as lipid solubility and lack of polyglutamation, differentiate it from classical antifolates. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and utilize this compound in preclinical and clinical settings. The continued exploration of Piritrexim and its analogs may lead to the development of more effective and selective therapeutic agents targeting the folate pathway.

References

Synthesis of Piritrexim Isethionate and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Piritrexim Isethionate, a potent lipophilic inhibitor of dihydrofolate reductase (DHFR), and its analogues. The document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support research and development in this area.

Introduction to Piritrexim

Piritrexim is a quinazoline-based lipophilic antifolate that has been investigated for its antitumor and antipsoriatic properties.[1] Its mechanism of action involves the inhibition of DHFR, a key enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and cell division.[1] The isethionate salt form of Piritrexim is often utilized to improve its solubility and bioavailability. This guide will focus on the chemical synthesis of both the parent compound and its isethionate salt, as well as representative analogues.

Synthesis of Piritrexim

The synthesis of Piritrexim (2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine) is a multi-step process that has been well-documented. A common and effective route involves the construction of the pyrido[2,3-d]pyrimidine (B1209978) core followed by the introduction of the characteristic dimethoxybenzyl group.[2][3][4]

Synthetic Pathway Overview

The overall synthetic pathway for Piritrexim can be visualized as a three-stage process, starting from the formation of a key intermediate, 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine, its subsequent chlorination, and final hydrogenolysis to yield the Piritrexim base.

Piritrexim_Synthesis_Workflow cluster_0 Stage 1: Pyrido[2,3-d]pyrimidine Core Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Hydrogenolysis Start Starting Materials Intermediate1 Ethyl 2-cyano-3-(2,5-dimethoxyphenyl)propanoate Start->Intermediate1 Condensation Intermediate2 2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine Intermediate1->Intermediate2 Cyclization with Guanidine (B92328) Intermediate3 2,4-Diamino-7-chloro-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine Intermediate2->Intermediate3 Treatment with POCl3 or SOCl2/DMF Piritrexim_Base Piritrexim Base Intermediate3->Piritrexim_Base Pd/C, H2

Caption: Overall synthetic workflow for Piritrexim base.
Experimental Protocols

A mixture of ethyl α-cyano-2,5-dimethoxyhydrocinnamate (1 mole) and guanidine hydrochloride (3 moles) in the presence of a strong base such as sodium ethoxide (3 moles) in absolute ethanol (B145695) is refluxed for 8-12 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with ethanol and water, and dried under vacuum to yield the 7-oxo intermediate.

The 7-oxo intermediate (1 mole) is suspended in phosphorus oxychloride (POCl₃) (5-10 moles) and heated at reflux for 2-4 hours. Alternatively, a 1:1 complex of N,N-dimethylformamide (DMF) and thionyl chloride (SOCl₂) can be used.[2] After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the 7-chloro derivative. The product is collected by filtration, washed with water, and dried.

The 7-chloro intermediate (1 mole) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on charcoal (10% Pd/C) and a base like potassium hydroxide (B78521) are added.[2] The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (1-3 atm) until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure. The resulting crude Piritrexim base is then purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Quantitative Data for Piritrexim Synthesis
StepStarting MaterialReagentsYield (%)Purity (%)Reference
1. Synthesis of 2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidineEthyl α-cyano-2,5-dimethoxyhydrocinnamateGuanidine HCl, Sodium Ethoxide, Ethanol75-85>95[2][3]
2. Synthesis of 2,4-Diamino-7-chloro-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidinePOCl₃ or SOCl₂/DMF80-90>97[2]
3. Synthesis of Piritrexim Base2,4-Diamino-7-chloro-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine10% Pd/C, H₂, KOH, Ethanol85-95>99[2]

Synthesis of this compound

The conversion of the Piritrexim base to its isethionate salt is a critical step for pharmaceutical formulation. This process involves the reaction of the basic Piritrexim molecule with isethionic acid.

Salt Formation Pathway

Piritrexim_Isethionate_Formation Piritrexim_Base Piritrexim Base Piritrexim_Isethionate This compound Piritrexim_Base->Piritrexim_Isethionate Reaction in a suitable solvent Isethionic_Acid Isethionic Acid Isethionic_Acid->Piritrexim_Isethionate

Caption: Formation of this compound salt.
Experimental Protocol for this compound Formation

Piritrexim base (1 mole) is dissolved in a suitable solvent, such as a mixture of isopropanol (B130326) and water. A stoichiometric amount of isethionic acid (2-hydroxyethanesulfonic acid) (1 mole), dissolved in a minimal amount of the same solvent system, is added dropwise to the Piritrexim solution with stirring. The mixture is stirred at room temperature for a few hours, during which the this compound salt precipitates. The solid is collected by filtration, washed with a cold solvent (e.g., isopropanol), and dried under vacuum to a constant weight.

Quantitative Data for this compound Synthesis
StepStarting MaterialReagentsYield (%)Purity (%)
4. Salt FormationPiritrexim BaseIsethionic Acid, Isopropanol/Water>95>99.5

Synthesis of Piritrexim Analogues

The synthesis of Piritrexim analogues has been an area of active research to explore structure-activity relationships and develop compounds with improved therapeutic profiles. A common strategy involves modifying the substituents on the pyrido[2,3-d]pyrimidine core.

General Synthetic Strategy for Analogues

A versatile approach to Piritrexim analogues involves the use of substituted benzaldehydes in the initial condensation step, leading to a variety of 6-substituted derivatives. Another approach is the modification of the pyrimidine (B1678525) ring itself.

Piritrexim_Analogue_Synthesis cluster_main General Synthesis of Piritrexim Analogues Start Substituted Benzaldehydes or other Building Blocks Key_Intermediate Substituted Pyrido[2,3-d]pyrimidine Intermediate Start->Key_Intermediate Multi-step Synthesis Analogue Piritrexim Analogue Key_Intermediate->Analogue Final Modifications

Caption: General workflow for the synthesis of Piritrexim analogues.
Experimental Protocol for a Representative Analogue: 2,4-diamino-6-(3,4,5-trimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine

The synthesis follows a similar route to Piritrexim, with the substitution of 2,5-dimethoxybenzaldehyde (B135726) with 3,4,5-trimethoxybenzaldehyde (B134019) in the initial steps.

  • Synthesis of the corresponding 7-oxo intermediate: React ethyl α-cyano-3,4,5-trimethoxyhydrocinnamate with guanidine hydrochloride.

  • Chlorination: Convert the 7-oxo intermediate to the 7-chloro derivative using POCl₃.

  • Hydrogenolysis: Reduce the 7-chloro intermediate to the final analogue using catalytic hydrogenation.

Quantitative Data for a Representative Analogue Synthesis
AnalogueKey Starting MaterialReported Yield (%)IC₅₀ (nM) vs. Human DHFRReference
2,4-diamino-6-(3,4,5-trimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine3,4,5-trimethoxybenzaldehyde60-70 (overall)5.2
Other structural variationsVarious substituted precursorsVariableVariable[4]

Conclusion

The synthetic routes to this compound and its analogues are well-established, offering robust methods for the preparation of these biologically active compounds. The protocols and data presented in this guide provide a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize and further explore this important class of DHFR inhibitors. The modular nature of the synthesis allows for the generation of diverse analogues, facilitating the exploration of structure-activity relationships and the development of next-generation antifolates.

References

Chemical and physical properties of Piritrexim Isethionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piritrexim Isethionate, a potent lipid-soluble inhibitor of dihydrofolate reductase (DHFR), has been a subject of significant interest in oncological research. This document provides an in-depth overview of its core chemical and physical properties, mechanism of action, and the analytical methodologies crucial for its development and quality control. Detailed experimental protocols for its analysis are presented, alongside a visual representation of its role in the folate metabolic pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of this and similar therapeutic agents.

Chemical and Physical Properties

This compound is the isethionate salt of the active parent compound, Piritrexim.[1] The addition of the isethionate salt improves the formulation characteristics of the drug. The fundamental chemical and physical properties are summarized below.

PropertyValueSource
Chemical Name 6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine;2-hydroxyethanesulfonic acid[1]
Molecular Formula C₁₉H₂₅N₅O₆S[1]
Molecular Weight 451.5 g/mol [1]
CAS Number 79483-69-5[1]
Appearance White to off-white crystalline powder
Melting Point Not explicitly found for the isethionate salt.
Solubility Lipid-soluble.[2][3] Specific quantitative data in various solvents is not readily available in the public domain.
Log P (Piritrexim) 1.74 (octanol/water)

Mechanism of Action: Dihydrofolate Reductase Inhibition

Piritrexim's primary mechanism of action is the potent and specific inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[2][3][4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[5][6][7][8] By blocking DHFR, Piritrexim depletes the intracellular pool of THF, thereby inhibiting DNA synthesis and cell proliferation, particularly in rapidly dividing cancer cells.[8]

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of Piritrexim.

folate_pathway cluster_cell Cancer Cell DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis & Repair Purines->DNA Thymidylate->DNA Piritrexim Piritrexim Piritrexim->DHFR Inhibition DHFR->THF NADPH -> NADP+

Figure 1: Piritrexim's Inhibition of the Folate Pathway.

Experimental Protocols

Accurate and reliable analytical methods are paramount for the characterization, quality control, and stability testing of this compound. This section details the key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability-Indicating Assays

A stability-indicating HPLC method is essential to separate and quantify Piritrexim from its degradation products and any process-related impurities. While a specific validated method for this compound is not publicly available, the following protocol is based on established principles for the analysis of similar pharmaceutical compounds and can be used as a starting point for method development and validation.

Objective: To develop and validate an HPLC method for the determination of this compound purity and to serve as a stability-indicating assay.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Data acquisition and processing software

Chromatographic Conditions (to be optimized):

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 25% A, 75% B

    • 25-30 min: Hold at 25% A, 75% B

    • 30-31 min: Linear gradient to 95% A, 5% B

    • 31-40 min: Hold at 95% A, 5% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of Piritrexim)

  • Injection Volume: 10 µL

Method Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrated by the separation of the main peak from degradation products generated during forced degradation studies and from any known impurities. Peak purity analysis using a DAD is recommended.

  • Linearity: Assessed by analyzing a series of at least five concentrations of this compound reference standard. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery of known amounts of this compound spiked into a placebo mixture. Recoveries should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by six replicate injections of the same sample solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or on different instruments. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

The following diagram outlines the workflow for HPLC method development and validation.

hplc_workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) select_col Select Column & Mobile Phase opt_grad Optimize Gradient & Flow Rate select_col->opt_grad opt_det Optimize Detection Wavelength opt_grad->opt_det specificity Specificity (Forced Degradation) opt_det->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Figure 2: HPLC Method Development and Validation Workflow.
Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[9][10][11] The drug substance should be subjected to a variety of stress conditions to induce degradation.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal degradation, the solid drug substance is exposed to heat.

  • After the specified time, neutralize the acidic and basic solutions.

  • Analyze the stressed samples by the developed HPLC method.

  • Monitor for the appearance of degradation peaks and the decrease in the main Piritrexim peak.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10][11]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable techniques for characterizing the thermal properties of this compound, such as its melting point, decomposition temperature, and the presence of solvates or polymorphs.

3.3.1. Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound.

Experimental Protocol:

  • Instrument: A calibrated DSC instrument.

  • Sample Pan: Aluminum pans.

  • Sample Weight: 2-5 mg.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 300 °C.

Expected Results: A DSC thermogram showing endothermic peaks corresponding to melting and other thermal events.

3.3.2. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Experimental Protocol:

  • Instrument: A calibrated TGA instrument.

  • Sample Pan: Platinum or ceramic pans.

  • Sample Weight: 5-10 mg.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 600 °C.

Expected Results: A TGA curve showing weight loss as a function of temperature, indicating decomposition and the presence of any volatile components.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound, its mechanism of action as a DHFR inhibitor, and the essential analytical methodologies for its characterization. The provided experimental protocols for HPLC, forced degradation, and thermal analysis serve as a robust starting point for researchers and drug development professionals. A thorough understanding and application of these principles are critical for ensuring the quality, safety, and efficacy of this compound and for the advancement of related therapeutic agents. Further research to obtain and publish specific quantitative data on solubility and thermal analysis would be of significant value to the scientific community.

References

Piritrexim Isethionate and Its In Vitro Impact on Folate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piritrexim Isethionate is a potent, lipophilic inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. Its mechanism of action, independent of the reduced folate carrier (RFC) transport system, allows it to overcome common mechanisms of resistance seen with other antifolates like methotrexate (B535133). This guide provides a comprehensive overview of the in vitro effects of this compound on folate metabolism, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biochemical pathways and experimental workflows.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Piritrexim exerts its cytotoxic effects by competitively inhibiting dihydrofolate reductase (DHFR).[1] DHFR is a pivotal enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3] By blocking DHFR, Piritrexim leads to a depletion of the intracellular pool of THF, thereby disrupting DNA synthesis and leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[2][3]

Unlike hydrophilic antifolates such as methotrexate, Piritrexim is lipophilic and enters cells via passive diffusion, bypassing the need for the RFC transport system. This characteristic makes it effective against cells that have developed resistance to methotrexate due to impaired transport.[4]

Quantitative Data: In Vitro Inhibition of Dihydrofolate Reductase

The inhibitory potency of Piritrexim against DHFR has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against DHFR from different species.

Target EnzymeOrganism/SourceIC50 ValueReference
Dihydrofolate Reductase (DHFR)Pneumocystis carinii13 nM[5]
Dihydrofolate Reductase (DHFR)Rat Liver55 nM[5]
Dihydrofolate Reductase (DHFR)Pneumocystis carinii38 nM (0.038 µM)[6]
Dihydrofolate Reductase (DHFR)Toxoplasma gondii11 nM (0.011 µM)[6]

Experimental Protocols: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This section details a generalized protocol for determining the in vitro inhibitory activity of this compound against DHFR. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

4.1 Materials and Reagents

  • Purified recombinant DHFR enzyme

  • This compound

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 10 mM 2-mercaptoethanol

  • DMSO (for dissolving Piritrexim)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

4.2 Assay Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of DHF in the assay buffer (e.g., 10 mM).

    • Prepare a stock solution of NADPH in the assay buffer (e.g., 10 mM).

    • On the day of the experiment, dilute the DHFR enzyme to the desired working concentration in cold assay buffer.

  • Assay Setup (96-well plate):

    • Test Wells: Add 2 µL of serially diluted this compound solution to each well.

    • Positive Control: Add 2 µL of a known DHFR inhibitor (e.g., methotrexate) to designated wells.

    • Negative Control (No Inhibitor): Add 2 µL of DMSO to designated wells.

    • Blank (No Enzyme): Add assay buffer to designated wells.

    • To all wells except the blank, add a sufficient volume of the diluted DHFR enzyme solution to bring the total volume to 180 µL.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mixture containing DHF and NADPH in the assay buffer.

    • Initiate the reaction by adding 20 µL of the DHF/NADPH reaction mixture to all wells.

  • Measurement:

    • Immediately place the microplate in a spectrophotometer and begin kinetic measurements of the absorbance at 340 nm.

    • Record the absorbance every 15-30 seconds for a duration of 10-20 minutes.

4.3 Data Analysis

  • Calculate the rate of NADPH oxidation (decrease in absorbance per unit time) for each well.

  • Subtract the rate of the blank from all other measurements to correct for background absorbance changes.

  • Determine the percentage of inhibition for each Piritrexim concentration relative to the negative control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the Piritrexim concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

5.1 Signaling Pathway: Piritrexim's Effect on Folate Metabolism

Folate_Metabolism_Inhibition Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Methylenetetrahydrofolate 5,10-Methylenetetrahydrofolate THF->Methylenetetrahydrofolate One_Carbon_Donors One-Carbon Donors (e.g., Serine) One_Carbon_Donors->Methylenetetrahydrofolate Methylenetetrahydrofolate->THF Purine_Synthesis Purine Synthesis Methylenetetrahydrofolate->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis (dUMP -> dTMP) Methylenetetrahydrofolate->Thymidylate_Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis DHFR Dihydrofolate Reductase (DHFR) Piritrexim This compound Piritrexim->DHFR Inhibition

Caption: Piritrexim inhibits DHFR, blocking the conversion of DHF to THF.

5.2 Experimental Workflow: In Vitro DHFR Inhibition Assay

DHFR_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (DHFR, Piritrexim, DHF, NADPH) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Test, Positive/Negative Controls, Blank) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate Plate (15 min, Room Temp) Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add DHF/NADPH mixture) Pre_incubation->Initiate_Reaction Kinetic_Measurement Kinetic Measurement (Absorbance at 340 nm) Initiate_Reaction->Kinetic_Measurement Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the in vitro inhibitory activity of Piritrexim.

References

Piritrexim and its Analogs: A Technical Guide to Structural Variations and Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim (B1678454) is a potent, lipophilic antifolate agent that has been investigated for its antiparasitic, antipsoriatic, and antitumor properties.[1] As a non-classical folate antagonist, it inhibits the enzyme dihydrofolate reductase (DHFR), a critical component in the folate metabolic pathway essential for DNA synthesis and cell division.[1][2] This mechanism of action makes DHFR a key target for cancer chemotherapy.[3][4][5] Unlike classical antifolates such as methotrexate, Piritrexim's lipophilicity allows it to enter tumor cells rapidly via passive diffusion.[6][7] This guide provides an in-depth overview of the structural variations of Piritrexim, their associated antitumor activities, and the experimental methodologies used for their evaluation.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary target of Piritrexim and its analogs is dihydrofolate reductase (DHFR).[1][8] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[5] By competitively inhibiting DHFR, Piritrexim depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell death, particularly in rapidly proliferating cancer cells.[2]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Precursor Piritrexim Piritrexim & Analogs Piritrexim->DHFR Inhibition DHFR->THF Catalysis

Figure 1: Mechanism of DHFR Inhibition by Piritrexim.

Structural Variations and Antitumor Activity

Structure-activity relationship (SAR) studies have revealed that modifications to the Piritrexim scaffold can significantly impact its potency and selectivity. The core structure of Piritrexim is a pyrido[2,3-d]pyrimidine (B1209978) ring system.[9] Variations have been explored at different positions of this core and the dimethoxybenzyl moiety.

Pyrido[2,3-d]pyrimidine Core Modifications

Several studies have focused on synthesizing analogs with alterations in the pyrido[2,3-d]pyrimidine core. For instance, the synthesis of 6-(2,5-dimethoxybenzyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-diamine and 6-(2,5-dimethoxybenzyl)-5,7-dimethylpyrido(2,3-d)pyrimidine-2,4-diamine has been reported.[8] These modifications aim to explore the impact of saturation and substitution on the pyridone ring on the antitumor activity.

Side Chain Modifications

Modifications to the 2,5-dimethoxybenzyl side chain have also been investigated to enhance potency and selectivity. Analogs with ω-carboxyalkoxy or ω-carboxy-1-alkynyl substitutions on the benzyl (B1604629) moiety have been synthesized and evaluated for their inhibitory activity against DHFR from various species.[10][11]

Quantitative Antitumor Activity Data

The antitumor activity of Piritrexim and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their inhibitory constant (Ki) or IC50 against the DHFR enzyme. Below are tables summarizing the available quantitative data.

CompoundTargetIC50 (nM)Reference
Piritrexim (PTX)Pneumocystis carinii DHFR13[11]
13 Pneumocystis carinii DHFR0.65[11]
13 Mycobacterium avium DHFR0.57[11]
13 Rat DHFR55[11]
20 Pneumocystis carinii DHFR2.9[11]
22 Mycobacterium avium DHFR0.47[11]
13 : 2,4-diamino-5-methyl-6-[2'-(5-carboxy-1-butynyl)-5'-methoxy]benzyl]pyrimidine

Table 1: Inhibitory Activity of Piritrexim Analogs against DHFR

CompoundCell LineGI50 (µM)Reference
4b MCF-7 (Breast Cancer)<10[12]
4e MCF-7 (Breast Cancer)<10[12]
4f MCF-7 (Breast Cancer)<10[12]
4a MCF-7 (Breast Cancer)41.4[12]
4c MCF-7 (Breast Cancer)12.4[12]

Table 2: Growth Inhibitory Activity of Piritrexim Analogs against MCF-7 Cancer Cell Line

Experimental Protocols

The evaluation of Piritrexim and its analogs involves a series of in vitro and in vivo experiments. Detailed methodologies for key assays are provided below.

Synthesis of Piritrexim Analogs

The synthesis of Piritrexim analogs generally involves the reaction of suitable C3-building blocks with pyrimidine-2,4,6-triamine or with cyanacetamide and guanidine.[8] A palladium(0)-catalyzed cross-coupling reaction has also been employed as a key step in a regiospecific and convergent synthesis route.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product C3_building_block C3-Building Block Condensation Condensation Reaction C3_building_block->Condensation Pyrimidine_triamine Pyrimidine-2,4,6-triamine Pyrimidine_triamine->Condensation PTX_analog Piritrexim Analog Condensation->PTX_analog

Figure 2: General Synthetic Workflow for Piritrexim Analogs.
Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of Piritrexim analogs against DHFR is determined by a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.[13]

Materials:

  • Purified human DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (Piritrexim analogs)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound to each well.

  • Initiate the reaction by adding a mixture of DHF and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DHFR_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitors) start->prep_reagents plate_setup Set up 96-well plate (Buffer, Enzyme, Inhibitor) prep_reagents->plate_setup initiate_reaction Initiate Reaction (Add DHF + NADPH) plate_setup->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Mode) initiate_reaction->measure_absorbance data_analysis Data Analysis (Calculate Reaction Rates) measure_absorbance->data_analysis calc_ic50 Calculate IC50 data_analysis->calc_ic50 end End calc_ic50->end

Figure 3: Experimental Workflow for DHFR Inhibition Assay.
Cell Viability Assay (MTT Assay)

The cytotoxic effect of Piritrexim analogs on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds (Piritrexim analogs)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

Piritrexim and its structural analogs represent a promising class of antitumor agents targeting dihydrofolate reductase. The exploration of various structural modifications has led to the identification of compounds with enhanced potency and selectivity. The standardized experimental protocols outlined in this guide are crucial for the consistent and reliable evaluation of these compounds. Further research focusing on the synthesis of novel analogs with improved pharmacological profiles and a deeper understanding of their interactions with the DHFR enzyme will be instrumental in the development of more effective cancer therapies. The use of molecular modeling and docking studies can further aid in the rational design of next-generation Piritrexim derivatives.[8][14]

References

Piritrexim Isethionate: An In-Depth Technical Guide to its Early-Stage Antiparasitic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim (B1678454) Isethionate, a lipid-soluble quinazoline (B50416) derivative, is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it a key target for antimicrobial and anticancer therapies. Early-stage research has demonstrated the potential of Piritrexim as an effective antiparasitic agent, particularly against opportunistic pathogens such as Pneumocystis carinii (now known as Pneumocystis jirovecii) and Toxoplasma gondii. This technical guide provides a comprehensive overview of the foundational research into the antiparasitic effects of Piritrexim Isethionate, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in these seminal studies.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Piritrexim's primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for one-carbon transfer reactions. These reactions are vital for the de novo synthesis of purines, thymidylate, and several amino acids, including serine and methionine. By binding to the active site of DHFR, Piritrexim blocks the production of THF, thereby disrupting DNA synthesis and cellular replication, ultimately leading to parasite death.[1]

The folate biosynthesis pathway is a well-established target for antiparasitic drugs because, unlike their mammalian hosts who can salvage folates from their diet, many parasites rely on the de novo synthesis of folates. This provides a therapeutic window for selective inhibition of the parasite's metabolic processes.

Piritrexim's Mechanism of Action in the Folate Pathway cluster_parasite Parasite Cell cluster_host Host Cell GTP GTP Dihydropteroate (B1496061) Dihydropteroate GTP->Dihydropteroate de novo synthesis DHF Dihydrofolate (DHF) Dihydropteroate->DHF via DHPS THF Tetrahydrofolate (THF) DHF->THF via DHFR dUMP dUMP dTMP dTMP dUMP->dTMP via TS, uses THF derivative DNA DNA Synthesis dTMP->DNA Piritrexim This compound DHFR Dihydrofolate Reductase (DHFR) Piritrexim->DHFR Inhibits DHPS Dihydropteroate Synthase (DHPS) TS Thymidylate Synthase (TS) Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits DietaryFolate Dietary Folate FolateTransport Folate Transporter DietaryFolate->FolateTransport HostDHF DHF FolateTransport->HostDHF Salvage Pathway HostTHF THF HostDHF->HostTHF via host DHFR

Caption: Piritrexim's inhibition of the parasite folate pathway.

Quantitative Data on Antiparasitic Activity

The following tables summarize the in vitro inhibitory activity of this compound against the DHFR enzyme of parasitic protozoa and their replication.

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) Activity

Target OrganismEnzyme SourceIC50 (nM)Reference CompoundReference IC50 (nM)Selectivity Index (Host IC50 / Parasite IC50)
Pneumocystis cariniiPartially Purified19.3Trimethoprim (B1683648)>20,000>202 (vs. Rat Liver)
Toxoplasma gondiiPartially Purified17.0Pyrimethamine700229 (vs. Rat Liver)
RatLiver Homogenate3900---

Data sourced from Kovacs et al., 1989.[1] The selectivity index indicates a significantly higher affinity of Piritrexim for the parasite enzymes compared to the mammalian counterpart.

Table 2: Inhibition of Toxoplasma gondii Replication in a Mouse Peritoneal Macrophage Model

Piritrexim Concentration (µM)Inhibition of Replication
0.1Partial
1.0Complete

Data sourced from Kovacs et al., 1989.[1]

Experimental Protocols

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Method)

This protocol is a generalized procedure based on standard methods for determining DHFR activity and inhibition.

1. Reagents and Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA.

  • NADPH Solution: 10 mM NADPH in assay buffer.

  • Dihydrofolate (DHF) Solution: 10 mM DHF in assay buffer.

  • Enzyme Preparation: Partially purified DHFR from P. carinii or T. gondii, or a crude lysate from host tissue (e.g., rat liver).

  • This compound Stock Solution: Dissolved in a suitable solvent (e.g., DMSO) at a high concentration.

  • Spectrophotometer capable of reading absorbance at 340 nm.

  • 96-well UV-transparent microplates or quartz cuvettes.

2. Assay Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate well or cuvette, add the following in order:

    • Assay Buffer

    • NADPH solution to a final concentration of 100 µM.

    • This compound dilution (or solvent control).

    • Enzyme preparation.

  • Incubate the mixture at room temperature for 5-10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding DHF solution to a final concentration of 50 µM.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Workflow for DHFR Inhibition Assay start Start prep_reagents Prepare Reagents (Buffer, NADPH, DHF, Enzyme, Piritrexim) start->prep_reagents serial_dilute Perform Serial Dilution of Piritrexim prep_reagents->serial_dilute add_reagents Add Buffer, NADPH, Piritrexim, and Enzyme to Plate/Cuvette serial_dilute->add_reagents incubate Incubate for Inhibitor Binding add_reagents->incubate add_dhf Initiate Reaction with DHF incubate->add_dhf measure_abs Measure Absorbance at 340 nm (Kinetic Read) add_dhf->measure_abs calc_velocity Calculate Initial Reaction Velocity measure_abs->calc_velocity plot_data Plot % Inhibition vs. [Piritrexim] calc_velocity->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50 end End calc_ic50->end

Caption: Generalized workflow for a DHFR inhibition assay.
Protocol 2: Toxoplasma gondii Replication Assay in a Mouse Peritoneal Macrophage Model

This protocol is based on the methodology described for assessing the intracellular activity of antimicrobial agents against T. gondii.

1. Reagents and Materials:

  • Cell Culture Medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Mouse Peritoneal Macrophages: Harvested from mice following standard procedures.

  • Toxoplasma gondii Tachyzoites: Maintained by serial passage in a suitable cell line (e.g., human foreskin fibroblasts).

  • This compound Stock Solution.

  • Sulfadiazine (B1682646) Stock Solution (for synergy studies).

  • Leucovorin (as a control for folate rescue).

  • 24-well tissue culture plates.

  • Giemsa stain or immunofluorescence reagents for visualizing parasites.

  • Microscope.

2. Assay Procedure:

  • Seed mouse peritoneal macrophages into 24-well plates and allow them to adhere overnight.

  • Infect the macrophage monolayers with T. gondii tachyzoites at a defined multiplicity of infection (e.g., 1:1).

  • Allow the parasites to invade the macrophages for a set period (e.g., 2-4 hours).

  • Wash the monolayers to remove extracellular parasites.

  • Add fresh culture medium containing serial dilutions of this compound, alone or in combination with a fixed concentration of sulfadiazine. Include appropriate controls (untreated infected cells, drug vehicle control).

  • Incubate the plates for a specified duration (e.g., 24-48 hours).

  • Fix the cells with methanol (B129727) and stain with Giemsa.

  • Examine the monolayers under a microscope and determine the number of parasites per 100 macrophages or the number of parasites per parasitophorous vacuole.

  • Calculate the percentage of inhibition of parasite replication compared to the untreated control.

Synergistic Effects with Sulfonamides

Conclusion

The early-stage research on this compound has established its potent in vitro activity against the DHFR enzymes of Pneumocystis carinii and Toxoplasma gondii, demonstrating significant selectivity over the mammalian host enzyme. Furthermore, its efficacy in inhibiting the intracellular replication of T. gondii and its potential for synergistic interactions with sulfonamides underscore its promise as an antiparasitic agent. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the further exploration and development of Piritrexim and other DHFR inhibitors for the treatment of parasitic diseases. Further research to fully elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and to optimize combination therapies is warranted.

References

Investigating the Antipsoriatic Potential of Piritrexim Isethionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and significant infiltration of immune cells. Current therapeutic strategies often target key inflammatory pathways. Piritrexim Isethionate, a lipid-soluble dihydrofolate reductase (DHFR) inhibitor, has been investigated for its potential as an antipsoriatic agent. As a folate antagonist, its mechanism of action is analogous to methotrexate (B535133), a widely used systemic treatment for severe psoriasis. This technical guide provides a comprehensive overview of the available clinical data on this compound in the treatment of psoriasis, outlines its mechanism of action, and presents relevant experimental protocols and signaling pathways. Due to a lack of publicly available preclinical data for Piritrexim, this guide incorporates data from methotrexate to illustrate the expected effects of DHFR inhibition in the context of psoriasis, with clear demarcation of the data source.

Introduction to this compound

This compound is a synthetic, lipid-soluble antifolate agent.[1] Its primary mechanism of action is the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of DNA, RNA, and proteins.[1][2] By disrupting folate metabolism, Piritrexim interferes with cell division.[1] Unlike methotrexate, Piritrexim is not polyglutamated, which may potentially reduce the risk of long-term hepatotoxicity associated with prolonged methotrexate use.[3][4] This characteristic has prompted its investigation as an alternative therapeutic option for severe psoriasis.[3][4]

Clinical Efficacy of this compound in Psoriasis

Two key clinical trials have assessed the safety and efficacy of oral this compound in patients with severe chronic plaque psoriasis. The quantitative outcomes of these studies are summarized below.

Phase I/II Clinical Trial Data

This trial evaluated the safety and efficacy of oral Piritrexim therapy over a 12-week period.[3]

Parameter Value Reference
Study Design Phase I/II Clinical Trial[3]
Number of Patients 19 (completed 12 weeks of therapy)[3]
Dosage Regimen 25 mg to 100 mg twice daily for 5 consecutive days every 2 weeks[3]
Primary Efficacy Endpoint >50% improvement in lesion scores[3]
Key Outcome 15 of 19 patients (79%) achieved >50% improvement in lesion scores at a dose of 50 mg or more twice daily.[3]
Adverse Events Minimal and dose-related.[3]
Multicentre Open Study Data

This 12-week open, multicentre study further assessed the efficacy of this compound in severe psoriasis.[4]

Parameter Value Reference
Study Design Open, Multicentre Study[4]
Number of Patients 55 enrolled, 41 completed the study[4]
Dosage Regimen 150, 225, 300, or 450 mg weekly in divided doses[4]
Primary Efficacy Endpoint >50% improvement in Psoriasis Severity Score (analogous to PASI)[4]
Key Outcome 24 of 41 patients (58.5%) who completed the study had a >50% improvement in the Psoriasis Severity Score. Efficacy was most notable at doses of 300 and 450 mg weekly.[4]
Adverse Events Common but mild, and were controlled by dose reduction.[4]

Mechanism of Action and Signaling Pathways

Inhibition of Dihydrofolate Reductase (DHFR)

The primary molecular target of this compound is the enzyme Dihydrofolate Reductase (DHFR).[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[2] By inhibiting DHFR, Piritrexim depletes the intracellular pool of tetrahydrofolate, leading to the arrest of DNA synthesis and, consequently, the inhibition of cell proliferation.[1] This antiproliferative effect is central to its therapeutic potential in psoriasis, a disease characterized by keratinocyte hyperproliferation.

DHFR_Inhibition cluster_0 Cellular Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Synth DNA Synthesis THF->DNA_Synth Required for Nucleotide Synthesis DHFR->THF Product Piritrexim This compound Piritrexim->DHFR Inhibits

Mechanism of Dihydrofolate Reductase (DHFR) Inhibition by this compound.
Impact on Inflammatory Signaling in Psoriasis

Psoriasis is driven by a complex interplay of immune cells and keratinocytes, mediated by a network of inflammatory cytokines. The TNF/IL-23/IL-17 axis is considered a central pathogenic pathway. While direct studies on Piritrexim's effect on this axis are lacking, the immunomodulatory effects of the related DHFR inhibitor, methotrexate, suggest that Piritrexim may also interfere with these inflammatory cascades. Methotrexate has been shown to reduce T-cell-mediated inflammation and decrease the production of pro-inflammatory cytokines such as TNF-α.[4][5] It is also suggested to inhibit the JAK-STAT signaling pathway, which is downstream of many key psoriatic cytokines.[4][6]

Psoriasis_Pathway cluster_0 Immune Cell Activation cluster_1 Keratinocyte Hyperproliferation and Inflammation APC Antigen Presenting Cell (APC) T_Cell Naive T-Cell APC->T_Cell Antigen Presentation IL23 IL-23 APC->IL23 Th17 Th17 Cell T_Cell->Th17 Differentiation IL17 IL-17 Th17->IL17 IL23->Th17 Promotes Keratinocyte Keratinocyte Proliferation Hyperproliferation Keratinocyte->Proliferation Inflammation Inflammatory Mediators Keratinocyte->Inflammation TNFa TNF-α Keratinocyte->TNFa IL17->Keratinocyte DHFR_Inhibitor DHFR Inhibitor (e.g., Piritrexim) DHFR_Inhibitor->T_Cell Inhibits Proliferation DHFR_Inhibitor->Keratinocyte Inhibits Proliferation DHFR_Inhibitor->TNFa Reduces Production (demonstrated with Methotrexate)

Potential Impact of DHFR Inhibition on the Psoriatic Inflammatory Pathway.

Experimental Protocols

Detailed preclinical experimental protocols for this compound in psoriasis are not available in the published literature. However, this section outlines standard methodologies that would be employed to evaluate the antipsoriatic potential of a compound like Piritrexim.

In Vitro Keratinocyte Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Piritrexim on the proliferation of human keratinocytes.

Methodology:

  • Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.

  • Incubation: Cells are incubated for a defined period (e.g., 72 hours).

  • Proliferation Assessment: Cell proliferation is measured using assays such as the MTT assay, which quantifies metabolically active cells.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting a dose-response curve.

In Vitro Cytokine Release Assay

Objective: To assess the effect of Piritrexim on the production of key pro-inflammatory cytokines involved in psoriasis.

Methodology:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., T-cells) are cultured.

  • Stimulation and Treatment: Cells are stimulated with an appropriate mitogen (e.g., phytohemagglutinin) or a psoriasis-relevant cytokine cocktail in the presence or absence of varying concentrations of Piritrexim.

  • Supernatant Collection: After an incubation period (e.g., 48 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of cytokines such as TNF-α, IL-17, and IL-23 in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The levels of cytokines in the treated groups are compared to the untreated control to determine the inhibitory effect of Piritrexim.

In Vivo Animal Model of Psoriasis

Objective: To evaluate the in vivo efficacy of Piritrexim in a psoriasis-like animal model.

Methodology:

  • Model Induction: A psoriasis-like skin inflammation is induced in mice (e.g., BALB/c or C57BL/6) by the topical application of imiquimod (B1671794) cream on the shaved back skin for several consecutive days.

  • Treatment: Animals are treated with topical or systemic this compound at different doses. A vehicle control and a positive control (e.g., a topical corticosteroid) are included.

  • Clinical Scoring: The severity of the skin inflammation is assessed daily using a scoring system analogous to the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and skin thickness.

  • Histological Analysis: At the end of the experiment, skin biopsies are collected for histological examination (e.g., H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

  • Biomarker Analysis: Skin samples can be further analyzed for the expression of psoriasis-related genes and proteins (e.g., via qPCR or immunohistochemistry).

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Studies (Keratinocyte Proliferation, Cytokine Release) in_vivo In Vivo Animal Models (e.g., Imiquimod-induced Psoriasis) in_vitro->in_vivo phase1 Phase I Trials (Safety, Dosage) in_vivo->phase1 Promising Results phase2 Phase II Trials (Efficacy, Side Effects) phase1->phase2 phase3 Phase III Trials (Large-scale Efficacy, Comparison) phase2->phase3

General Experimental Workflow for Antipsoriatic Drug Development.

Discussion and Future Directions

The available clinical data suggests that this compound is efficacious in the treatment of severe psoriasis.[3][4] Its mechanism of action as a DHFR inhibitor provides a strong rationale for its use in this hyperproliferative and inflammatory condition. However, a significant gap exists in the publicly available preclinical data for Piritrexim. To fully understand its antipsoriatic potential and to optimize its clinical application, further research is warranted.

Future studies should focus on:

  • In-depth preclinical characterization: Conducting in vitro studies to determine the IC50 of Piritrexim on keratinocyte proliferation and to elucidate its specific effects on the production of key psoriatic cytokines.

  • In vivo efficacy studies: Evaluating the efficacy and safety of Piritrexim in validated animal models of psoriasis to provide a stronger basis for its clinical use.

  • Comparative studies: Directly comparing the efficacy and safety of Piritrexim with methotrexate in both preclinical models and clinical trials.

  • Elucidation of signaling pathways: Investigating the precise downstream signaling pathways modulated by Piritrexim in keratinocytes and immune cells to better understand its immunomodulatory effects.

Conclusion

This compound has demonstrated clinical efficacy in treating severe psoriasis, positioning it as a potential alternative to methotrexate, particularly given its different metabolic profile which may offer a better long-term safety profile. While its primary mechanism of action through DHFR inhibition is well-understood, a comprehensive preclinical dataset is needed to fully delineate its antipsoriatic properties. The experimental frameworks and pathway analyses presented in this guide provide a roadmap for future investigations into this promising therapeutic agent.

References

Piritrexim Isethionate: A Technical Guide to Its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piritrexim (B1678454) isethionate, a synthetic antifolate agent, emerged as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). This technical guide provides an in-depth overview of the discovery and development history of piritrexim isethionate, tailored for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, synthesis, preclinical and clinical development, including quantitative data, experimental protocols, and visualizations of key pathways and processes.

Introduction

This compound (formerly known as BW-301U) is a lipophilic, non-classical folate antagonist that exhibits antiparasitic, antipsoriatic, and antitumor properties.[1] Its development was driven by the need for antifolates with an improved therapeutic profile compared to existing drugs like methotrexate. Unlike classical antifolates, piritrexim's cellular uptake is not dependent on the reduced folate carrier system, allowing it to be effective against methotrexate-resistant cells.

Discovery and Synthesis

Piritrexim was first synthesized by Grivsky, Sigel, and colleagues.[2] The synthesis of piritrexim and its analogues has been a subject of interest in medicinal chemistry.

Synthesis Protocol

While the original, detailed synthesis protocol by Grivsky and Sigel requires access to the full historical publication, a representative synthesis of a piritrexim analogue is described in the Journal of Medicinal Chemistry. This multi-step synthesis generally involves the reaction of suitable C3-building blocks with pyrimidine-2,4,6-triamine or with cyanacetamide and guanidine.[1]

A generalized synthetic scheme is as follows:

  • Step 1: Formation of a β-chlorocrotonaldehyde derivative: This is achieved by treating a starting ketone with phosphorus oxychloride and dimethylformamide.

  • Step 2: Synthesis of a 3-cyano-2-pyridone derivative: The product from Step 1 is reacted with cyanoacetamide in the presence of a base like sodium hydride.

  • Step 3: Conversion to the final pyrido[2,3-d]pyrimidine (B1209978) core: This involves further cyclization and amination steps to yield the final piritrexim analogue.

G Ketone Starting Ketone BetaChloro β-chlorocrotonaldehyde derivative Ketone->BetaChloro Step 1 Reagents1 POCl3, DMF Pyridone 3-cyano-2-pyridone derivative BetaChloro->Pyridone Step 2 Reagents2 Cyanoacetamide, NaH Piritrexim Piritrexim Analogue Pyridone->Piritrexim Step 3 Cyclization Cyclization & Amination

Mechanism of Action

Piritrexim's primary mechanism of action is the potent and specific inhibition of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, piritrexim disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_RNA DNA & RNA Synthesis THF->DNA_RNA DHFR->THF Piritrexim Piritrexim Piritrexim->DHFR CellCycle Cell Cycle Arrest & Apoptosis DNA_RNA->CellCycle

Preclinical Development

In Vitro Studies

Piritrexim demonstrated potent inhibitory activity against DHFR from various sources.

Enzyme SourceIC50Reference
Pneumocystis carinii DHFR13 nM[3]
Rat Liver DHFRNonselective[3]
Dihydrofolate Reductase (DHFR) Inhibition Assay Protocol

A standard method to determine the inhibitory activity of piritrexim against DHFR is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.

Materials:

  • Purified human DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound stock solution

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH solution, and the piritrexim dilutions (or vehicle control).

  • Add the purified DHFR enzyme to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiate the reaction by adding the DHF solution to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-15 minutes).

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of piritrexim.

  • Determine the percent inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the piritrexim concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Piri_Dilutions Prepare Piritrexim Serial Dilutions Plate_Setup Set up 96-well plate: Buffer, NADPH, Piritrexim Piri_Dilutions->Plate_Setup Add_DHFR Add DHFR Enzyme & Incubate Plate_Setup->Add_DHFR Add_DHF Initiate with DHF Add_DHFR->Add_DHF Measure_Abs Measure Absorbance at 340 nm (Kinetic Mode) Add_DHF->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Clinical Development

Piritrexim has been evaluated in several clinical trials for various malignancies.

Phase I Trial in Advanced Malignancies

A Phase I study was conducted to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of oral piritrexim in patients with advanced solid tumors.

ParameterValueReference
Number of Patients 51
Dosing Schedules Tested - Daily for 21 days, 7 days rest- Continuous daily- 5 days/week for 3 weeks, 1 week rest
Dose-Limiting Toxicity Myelosuppression
Other Toxicities Stomatitis, nausea, vomiting, diarrhea, skin rash, fatigue, elevated liver transaminases
Antitumor Activity Observed in melanoma and bladder cancer
Recommended Phase II Dose 25 mg three times a day for 5 days for 3 consecutive weeks, followed by a 1-week rest
Phase II Trial in Metastatic Urothelial Cancer

A Phase II trial evaluated the efficacy and safety of oral piritrexim in patients with metastatic urothelial cancer.

ParameterValueReference
Number of Patients 33[3]
Dosing Regimen 25 mg three times daily for 5 consecutive days, repeated weekly[3]
Overall Response Rate 38%[3]
Complete Response 1 patient[3]
Partial Response 10 patients[3]
Major Toxicity Myelosuppression[3]

Conclusion

This compound is a potent dihydrofolate reductase inhibitor with a distinct pharmacological profile compared to classical antifolates. Its development history, from synthesis to clinical trials, demonstrates a rational approach to cancer drug discovery. While it has shown activity in certain solid tumors, its development has faced challenges. The detailed technical information provided in this guide serves as a valuable resource for researchers and clinicians in the field of oncology and drug development.

References

Methodological & Application

Application Notes and Protocols for Piritrexim Isethionate in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of Piritrexim Isethionate, a potent lipophilic inhibitor of dihydrofolate reductase (DHFR). The information is intended to guide researchers in designing in vivo studies using various animal models.

Mechanism of Action

This compound is a folic acid antagonist that functions by inhibiting dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, a key component in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cellular replication.[3][4] By blocking this pathway, Piritrexim disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

Signaling Pathway of DHFR Inhibition by Piritrexim

DHFR_Inhibition cluster_folate_pathway Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate DNA_Synthesis DNA Synthesis Purines_Thymidylate->DNA_Synthesis Piritrexim This compound Piritrexim->Inhibition Efficacy_Workflow Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous, intraperitoneal) Tumor_Establishment Tumor Establishment (Allow tumors to reach a palpable size) Tumor_Implantation->Tumor_Establishment Randomization Randomization into Treatment Groups (e.g., Vehicle Control, Piritrexim Dose 1, Piritrexim Dose 2) Tumor_Establishment->Randomization Treatment Treatment Administration (e.g., daily IP injections for 5-10 days) Randomization->Treatment Monitoring Monitoring (Tumor volume, body weight, clinical signs) Treatment->Monitoring Endpoint Endpoint Determination (e.g., tumor growth inhibition, survival analysis) Monitoring->Endpoint Toxicity_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Dose_Administration Single Dose Administration (Increasing doses to different groups) Animal_Acclimatization->Dose_Administration Observation_Period Observation Period (e.g., 14 days) Dose_Administration->Observation_Period Data_Collection Data Collection (Mortality, clinical signs, body weight) Observation_Period->Data_Collection Necropsy Gross Necropsy and Histopathology Data_Collection->Necropsy

References

Preclinical Pharmacokinetic Studies of Piritrexim Isethionate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic profile of Piritrexim (B1678454) Isethionate, a lipophilic dihydrofolate reductase (DHFR) inhibitor. The following sections detail the key pharmacokinetic parameters in common preclinical species, along with detailed protocols for conducting pivotal in vivo and in vitro studies.

Introduction to Piritrexim's Pharmacokinetic Profile

Piritrexim is a potent, small-molecule inhibitor of DHFR that enters cells via passive diffusion, a characteristic that distinguishes it from methotrexate, which relies on transport-mediated uptake.[1] Preclinical studies in rats and dogs have been instrumental in characterizing its absorption, distribution, metabolism, and excretion (ADME) properties, providing essential data for its clinical development.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of piritrexim observed in preclinical studies.

Table 1: Pharmacokinetic Parameters of Piritrexim in Rats (Intravenous Administration)

ParameterValueReference
Half-life (t½)38 minutes[1]
EliminationFirst-order[1]
Tissue PenetrationExtensive (10-fold higher tissue:plasma ratios than methotrexate)[1]
Brain PenetrationYes, pharmacologically relevant concentrations achieved[1]

Table 2: Pharmacokinetic Parameters of Piritrexim in Dogs (Intravenous and Oral Administration)

ParameterValue (IV)Value (Oral)Reference
Half-life (t½)2.15 hours-[1]
Total Body Clearance0.625 L/hr/kg-[1]
Volume of Distribution (steady-state)1.82 L/kg-[1]
Absolute Bioavailability-64%[1]

Experimental Protocols

This section provides detailed methodologies for key preclinical pharmacokinetic experiments for Piritrexim Isethionate.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

1. Objective: To determine the pharmacokinetic profile of piritrexim following intravenous administration in rats.

2. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 250-300 g

  • Acclimation: At least 7 days prior to the study with free access to food and water. Animals should be fasted overnight before dosing.

3. This compound Formulation:

  • Vehicle: A suitable vehicle for intravenous administration is 0.9% saline. The formulation should be prepared fresh on the day of dosing.

  • Concentration: To be determined based on the desired dose and a maximum injection volume of 5 mL/kg.

4. Dosing:

  • Route: Intravenous (bolus injection) via the lateral tail vein.

  • Dose: A representative dose from preclinical efficacy studies should be used.

5. Blood Sample Collection:

  • Method: Serial blood samples (approximately 0.25 mL) are collected from the jugular vein or retro-orbital sinus at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Anticoagulant: K2-EDTA.

  • Processing: Plasma should be separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

6. Bioanalysis:

  • A validated LC-MS/MS method is required for the quantification of piritrexim in plasma. (See Protocol 5 for a general method).

7. Pharmacokinetic Analysis:

  • Plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with software such as WinNonlin® to determine key parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Protocol 2: In Vivo Pharmacokinetic and Bioavailability Study in Dogs

1. Objective: To determine the pharmacokinetic profile and oral bioavailability of piritrexim in dogs.

2. Animal Model:

  • Species: Beagle dogs

  • Sex: Male

  • Weight: 8-12 kg

  • Housing: Housed individually with free access to water. Animals should be fasted overnight before dosing.

3. This compound Formulation:

  • Intravenous: As described for rats.

  • Oral: this compound can be administered in gelatin capsules or as an oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose).

4. Study Design:

  • A crossover design is recommended, where each dog receives both an intravenous and an oral dose, with a washout period of at least one week between doses.

5. Dosing:

  • Intravenous: Administered as a bolus injection into the cephalic vein.

  • Oral: Administered via oral gavage or capsule.

6. Blood Sample Collection:

  • Method: Blood samples (approximately 2 mL) are collected from the jugular or cephalic vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Anticoagulant and Processing: As described for rats.

7. Bioanalysis and Pharmacokinetic Analysis:

  • As described for the rat study. Absolute oral bioavailability (F%) is calculated as: (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Protocol 3: In Vitro Plasma Protein Binding Assay

1. Objective: To determine the extent of piritrexim binding to plasma proteins from preclinical species and humans.

2. Materials:

3. Procedure:

  • Prepare a stock solution of piritrexim and control compounds in a suitable solvent (e.g., DMSO).

  • Spike the plasma with piritrexim to achieve the desired final concentration (e.g., 1 µM), ensuring the final solvent concentration is low (<1%).

  • Add the spiked plasma to the donor chamber of the RED device and PBS to the receiver chamber.

  • Incubate the device at 37°C with shaking for a predetermined time to reach equilibrium (typically 4-6 hours).

  • After incubation, collect samples from both the donor and receiver chambers.

  • Matrix-match the samples (add an equal volume of blank plasma to the receiver chamber sample and an equal volume of PBS to the donor chamber sample).

  • Precipitate the proteins with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS.

4. Data Analysis:

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the receiver chamber (buffer) to the concentration in the donor chamber (plasma).

Protocol 4: In Vitro Metabolism Study using Liver Microsomes

1. Objective: To assess the metabolic stability of piritrexim in liver microsomes.

2. Materials:

  • This compound

  • Pooled liver microsomes (rat, dog, human)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Control compound with known metabolic stability (e.g., testosterone)

  • Acetonitrile (B52724) or other suitable organic solvent to stop the reaction

3. Procedure:

  • Pre-incubate piritrexim and the control compound with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

  • Include control incubations without NADPH to assess non-enzymatic degradation.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the remaining concentration of piritrexim using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of piritrexim remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as 0.693 / k.

Protocol 5: Bioanalytical Method for Piritrexim in Plasma (Representative LC-MS/MS Method)

1. Objective: To develop and validate a sensitive and specific method for the quantification of piritrexim in plasma.

2. Sample Preparation:

  • Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex mix for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation and peak shape.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: To be determined by infusing a standard solution of piritrexim and its internal standard.

4. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Preclinical_PK_Workflow cluster_Study_Design Study Design & Execution cluster_Analysis Sample Analysis & Data Interpretation cluster_Output Key Outputs Animal_Model Animal Model Selection (Rat, Dog) Dose_Prep Dose Formulation (IV, Oral) Animal_Model->Dose_Prep Dosing Drug Administration Dose_Prep->Dosing Sampling Blood/Tissue Collection Dosing->Sampling Sample_Prep Sample Preparation (Protein Precipitation) Sampling->Sample_Prep Bioanalysis LC-MS/MS Analysis Sample_Prep->Bioanalysis PK_Analysis Pharmacokinetic Modeling (NCA) Bioanalysis->PK_Analysis Parameters Pharmacokinetic Parameters (t½, CL, Vd, F%) PK_Analysis->Parameters Report Study Report Parameters->Report

Caption: Workflow for a typical preclinical pharmacokinetic study.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Cofactor DHFR->THF Product Piritrexim Piritrexim Piritrexim->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis

References

Piritrexim Isethionate: Inducing Folate Deficiency In Vitro for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim (B1678454) isethionate is a potent, synthetic antifolate agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR). This inhibition disrupts the folate metabolic pathway, which is critical for the de novo synthesis of purines, thymidylate, and certain amino acids. Consequently, piritrexim isethionate treatment can effectively induce a state of folate deficiency in vitro, providing a valuable tool for studying the cellular consequences of folate depletion. These application notes provide a comprehensive guide to utilizing this compound for inducing folate deficiency in cell culture, including detailed experimental protocols, data presentation guidelines, and visualizations of the underlying molecular pathways.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in a variety of biosynthetic reactions, including the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA. By blocking DHFR, this compound depletes the intracellular pool of THF, leading to a state of functional folate deficiency. This disruption of DNA synthesis and repair ultimately results in cell cycle arrest and apoptosis.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for piritrexim and its analogs in various human cancer cell lines. These values can serve as a starting point for determining the optimal concentration of this compound for inducing folate deficiency in your specific cell line of interest. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and incubation time. Therefore, it is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma0.02 - 10[1][2][3][4][5]
HeLaCervical Carcinoma~0.1[3]
A549Lung Carcinoma0.01 - 5.0[1][3]
HCT-116Colorectal Carcinoma0.05 - 25[1][2][4][5]
JurkatT-cell LeukemiaNot explicitly found

Experimental Protocols

Protocol 1: Induction of Folate Deficiency using this compound

This protocol outlines the steps for treating cultured cells with this compound to induce a state of folate deficiency.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Folate-deficient cell culture medium (optional, for stringent folate depletion)

  • Cell line of interest

  • Sterile, tissue culture-treated plates or flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

  • Cell Seeding:

    • Seed the cells in appropriate tissue culture vessels at a density that will allow for logarithmic growth during the treatment period.

    • Allow the cells to adhere and resume proliferation for 24 hours before treatment.

  • Treatment with this compound:

    • Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment (e.g., using concentrations ranging from 0.01 µM to 10 µM) to determine the optimal concentration for your cell line and experimental goals.

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • For more stringent folate deficiency, cells can be cultured in folate-deficient medium for a period before and during this compound treatment.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific downstream assays to be performed.

  • Harvesting and Downstream Analysis:

    • After the incubation period, harvest the cells for subsequent analysis. This may include assays for cell viability, cell cycle distribution, apoptosis, DNA damage, or measurement of intracellular folate levels.

Protocol 2: Confirmation of Folate Deficiency by LC-MS/MS

This protocol provides a general workflow for measuring intracellular folate levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the induction of folate deficiency.

Materials:

  • This compound-treated and control cells

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction buffer (e.g., 80% methanol (B129727) containing an antioxidant like ascorbic acid)

  • Internal standards (isotopically labeled folate species)

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold extraction buffer to the cells and scrape them from the culture vessel.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice to allow for complete lysis and protein precipitation.

  • Sample Preparation:

    • Centrifuge the lysate to pellet the cell debris.

    • Collect the supernatant containing the intracellular metabolites.

    • Add internal standards to the supernatant.

    • The samples may require further cleanup, such as solid-phase extraction, to remove interfering substances.[6]

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using a validated LC-MS/MS method for the quantification of various folate species (e.g., tetrahydrofolate, 5-methyltetrahydrofolate).[6][7][8][9][10]

  • Data Analysis:

    • Calculate the intracellular concentrations of different folate species and compare the levels between this compound-treated and control cells. A significant reduction in intracellular folate levels in the treated cells confirms the induction of folate deficiency.

Mandatory Visualizations

DHFR_Inhibition_Pathway cluster_folate_cycle Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) One_Carbon_Donors One-Carbon Donors (e.g., Purines, Thymidylate) THF->One_Carbon_Donors Provides DHFR->THF Catalyzes DNA_Synthesis DNA Synthesis & Repair One_Carbon_Donors->DNA_Synthesis Essential for Piritrexim Piritrexim Isethionate Piritrexim->DHFR Inhibits

Caption: this compound's Mechanism of Action.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture seed_cells Seed Cells in Culture Plates start->seed_cells treat_cells Treat with Piritrexim Isethionate (Dose-Response) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate confirm_deficiency Confirm Folate Deficiency (e.g., LC-MS/MS) incubate->confirm_deficiency downstream_assays Perform Downstream Assays incubate->downstream_assays data_analysis Data Analysis & Interpretation confirm_deficiency->data_analysis downstream_assays->data_analysis end End data_analysis->end cell_viability Cell Viability (MTT, etc.) cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis Apoptosis Assay (Annexin V, Caspase) dna_damage DNA Damage/Repair (Western Blot, IF)

Caption: Experimental Workflow for In Vitro Folate Deficiency Studies.

Cell_Cycle_Arrest_Pathway cluster_g1_s G1/S Transition Piritrexim This compound Folate_Deficiency Folate Deficiency Piritrexim->Folate_Deficiency Induces DNA_Synthesis_Block DNA Synthesis Block Folate_Deficiency->DNA_Synthesis_Block Leads to G1_S_Arrest G1/S Arrest DNA_Synthesis_Block->G1_S_Arrest Triggers CyclinD_CDK46 Cyclin D / CDK4/6 pRB pRB CyclinD_CDK46->pRB Phosphorylates E2F E2F pRB->E2F Inhibits S_Phase_Genes S-Phase Genes (e.g., Cyclin E, CDK2) E2F->S_Phase_Genes Activates S_Phase S Phase S_Phase_Genes->S_Phase Promotes G1_Phase G1 Phase G1_Phase->CyclinD_CDK46 G1_S_Arrest->S_Phase Blocks

Caption: Piritrexim-Induced G1/S Cell Cycle Arrest Pathway.

DNA_Damage_Repair_Pathway cluster_repair DNA Damage Response Piritrexim This compound Folate_Deficiency Folate Deficiency Piritrexim->Folate_Deficiency Induces Uracil_Misincorporation Uracil Misincorporation into DNA Folate_Deficiency->Uracil_Misincorporation Causes DNA_Strand_Breaks DNA Strand Breaks Uracil_Misincorporation->DNA_Strand_Breaks Leads to HR Homologous Recombination (HR) (e.g., RAD51) DNA_Strand_Breaks->HR Activates NHEJ Non-Homologous End Joining (NHEJ) (e.g., DNA-PKcs) DNA_Strand_Breaks->NHEJ Activates Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Can trigger HR->DNA_Strand_Breaks Repairs NHEJ->DNA_Strand_Breaks Repairs

Caption: DNA Damage and Repair Pathways Affected by Piritrexim.

References

Application Notes and Protocols for Measuring Piritrexim Isethionate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim Isethionate is a synthetic antifolate agent that demonstrates potent inhibitory activity against the enzyme dihydrofolate reductase (DHFR).[1][2] As a crucial enzyme in the folate metabolism pathway, DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4] By competitively inhibiting DHFR, Piritrexim disrupts DNA synthesis and cell division, making it a compound of interest for its antiparasitic, antipsoriatic, and antitumor properties.[1][2]

These application notes provide detailed protocols for biochemical assays to measure the activity of this compound as a DHFR inhibitor. The primary method described is a spectrophotometric enzyme inhibition assay that monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reaction.

Data Presentation

The inhibitory activity of Piritrexim against DHFR is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported in vitro inhibitory activity of Piritrexim against DHFR from different organisms.

Target OrganismTarget EnzymeIC50 (µM)
Pneumocystis cariniiDihydrofolate Reductase (DHFR)0.038[5]
Toxoplasma gondiiDihydrofolate Reductase (DHFR)0.011[5]

Signaling Pathway

The diagram below illustrates the central role of DHFR in the folate metabolism pathway and the mechanism of its inhibition by Piritrexim, which ultimately disrupts the synthesis of DNA and RNA.

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_nucleotide_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) THF_derivatives THF Derivatives THF->THF_derivatives NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Purine_synthesis Purine Synthesis (dATP, dGTP) THF_derivatives->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis (dTMP -> dTTP) THF_derivatives->Thymidylate_synthesis DNA_RNA DNA & RNA Synthesis Purine_synthesis->DNA_RNA Thymidylate_synthesis->DNA_RNA Piritrexim This compound Piritrexim->DHFR Inhibition

Folate metabolism pathway and Piritrexim's inhibitory action.

Experimental Protocols

Biochemical Assay for DHFR Inhibition by this compound

This protocol describes a standard in vitro biochemical assay to determine the inhibitory activity of this compound on purified DHFR enzyme. The assay is based on monitoring the decrease in absorbance at 340 nm, which is characteristic of the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.[6]

Materials and Reagents:

  • Purified recombinant Dihydrofolate Reductase (DHFR) enzyme

  • This compound

  • Dihydrofolic acid (DHF)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Reagent Preparation:

  • Assay Buffer (1x): Prepare a solution of 50 mM Tris-HCl in ultrapure water and adjust the pH to 7.5.

  • DHFR Enzyme Stock Solution: Reconstitute lyophilized DHFR enzyme in cold Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in cold Assay Buffer to the desired working concentration (e.g., 5-10 nM).

  • NADPH Stock Solution (10 mM): Dissolve NADPH in Assay Buffer to a final concentration of 10 mM. Prepare fresh on the day of the experiment and keep on ice, protected from light.[6]

  • DHF Substrate Stock Solution (2 mM): Dissolve DHF in Assay Buffer. A small amount of NaOH may be needed to aid dissolution; if so, adjust the pH back to 7.5. Aliquot and store at -80°C, protected from light.

  • This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.

  • This compound Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations for testing (e.g., from 1 µM to 0.01 nM final concentration in the assay).

Experimental Workflow Diagram:

experimental_workflow prep Prepare Reagents (Buffer, DHFR, NADPH, DHF, Piritrexim) plate_setup Set up 96-well Plate (Controls and Test Wells) prep->plate_setup preincubation Add Piritrexim/DMSO and DHFR Enzyme Pre-incubate for 15 min at RT plate_setup->preincubation reaction_init Initiate Reaction (Add NADPH and DHF) preincubation->reaction_init measurement Kinetic Measurement (Absorbance at 340 nm for 10-20 min) reaction_init->measurement analysis Data Analysis (Calculate Initial Velocities and % Inhibition) measurement->analysis ic50 IC50 Determination (Plot % Inhibition vs. [Piritrexim]) analysis->ic50

Experimental workflow for the in vitro DHFR inhibition assay.

Assay Procedure (96-well plate format):

  • Assay Plate Setup:

    • Blank (No Enzyme): 80 µL Assay Buffer + 10 µL NADPH solution + 10 µL DHF solution.

    • Negative Control (No Inhibitor): 78 µL Assay Buffer + 2 µL DMSO + 10 µL DHFR enzyme solution.

    • Positive Control (e.g., Methotrexate): 78 µL Assay Buffer + 2 µL Methotrexate solution + 10 µL DHFR enzyme solution.

    • Test Wells: 78 µL Assay Buffer + 2 µL of each this compound dilution + 10 µL DHFR enzyme solution.

  • Pre-incubation: Add the Assay Buffer, this compound dilutions (or DMSO for the negative control), and DHFR enzyme solution to the appropriate wells. Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: To start the reaction, add 10 µL of NADPH stock solution followed by 10 µL of DHF substrate solution to all wells. The final reaction volume will be 100 µL.

  • Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm. Record readings every 15-30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).[6][7]

Data Analysis:

  • Calculate Initial Velocity (V₀): Determine the rate of the reaction (decrease in absorbance per minute, ΔOD/min) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Correct for Background: Subtract the rate of the blank (no enzyme) from all other readings.

  • Calculate Percent Inhibition: Determine the percent inhibition for each this compound concentration using the following formula:

    % Inhibition = [1 - (V₀ of Test Well / V₀ of Negative Control)] x 100

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Conclusion

The provided protocols and application notes offer a comprehensive framework for researchers to accurately measure the inhibitory activity of this compound against dihydrofolate reductase. By understanding the underlying principles of the biochemical assay and the critical role of DHFR in cellular metabolism, scientists can effectively characterize the potency of this and other DHFR inhibitors, contributing to the advancement of drug discovery and development in oncology and infectious diseases. Careful adherence to the detailed protocols will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols: Piritrexim Isethionate Administration in Preclinical Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim Isethionate is a synthetic, lipid-soluble antifolate agent that acts as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] Unlike methotrexate, Piritrexim enters cells via passive diffusion, a characteristic that may offer advantages in overcoming certain mechanisms of drug resistance.[3] Its primary mechanism of action involves the disruption of folate metabolism, which is crucial for DNA synthesis and cell division, leading to its investigation as an antiparasitic, antipsoriatic, and antitumor agent.[1][2] These application notes provide a summary of available preclinical toxicology data and detailed protocols for the administration of this compound in toxicology studies, based on published research.

Mechanism of Action Signaling Pathway

This compound's primary pharmacological target is dihydrofolate reductase (DHFR). By inhibiting DHFR, Piritrexim disrupts the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis. The inhibition of this pathway ultimately leads to the cessation of cellular proliferation and cell death.

DHFR_Inhibition_Pathway cluster_0 Cellular Folate Metabolism cluster_1 Drug Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Piritrexim This compound Piritrexim->THF Inhibition

Caption: this compound inhibits Dihydrofolate Reductase (DHFR).

Preclinical Toxicology and Pharmacokinetic Data

Preclinical studies in rats and dogs have been conducted to evaluate the toxicological profile and pharmacokinetic properties of Piritrexim. The data presented below is summarized from published literature.[3]

Table 1: Summary of Oral Toxicology Findings in Dogs
Study DurationDose Level (mg/kg/day)Outcome
Single Dose480Lethal
240Reversible clinical toxicity and histopathological alterations
5 Daily Doses25Lethal
2.5Reversible clinical toxicity and histopathological alterations
90 Daily Doses2.5Lethal
0.5Reversible clinical toxicity and histopathological alterations

Note: The lethal toxicity of 25 mg/kg/day for 5 days could be prevented by oral calcium leucovorin rescue.[3]

Table 2: Summary of Pharmacokinetic Parameters
SpeciesRouteHalf-life (t½)Total Body ClearanceVolume of Distribution (Vd)Absolute Bioavailability
RatIV38 minutesNot ReportedNot ReportedNot Applicable
DogIV2.15 hours0.625 L/hr/kg1.82 L/kgNot Applicable
DogOralNot ReportedNot ReportedNot Reported0.64

Experimental Protocols

The following protocols are based on the available preclinical data for Piritrexim and are supplemented with standard methodologies for preclinical toxicology studies.

General Animal Care and Husbandry
  • Species: Beagle dogs are a suitable non-rodent species. For rodent studies, Sprague-Dawley rats are commonly used.

  • Housing: Animals should be housed in individual cages in a controlled environment (temperature: 20-24°C; humidity: 40-70%; 12-hour light/dark cycle).

  • Diet: Standard laboratory chow and water should be provided ad libitum.

  • Acclimation: A minimum acclimation period of 7 days is recommended before the start of the study.

Formulation and Administration
  • Formulation: this compound for oral administration can be prepared as a suspension in a suitable vehicle such as 0.5% methylcellulose (B11928114) in sterile water. The concentration should be adjusted to deliver the desired dose in a consistent volume (e.g., 1-5 mL/kg).

  • Route of Administration: Oral gavage is a precise method for administering the defined dose.

Single-Dose Oral Toxicity Study (Dog)
  • Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD).

  • Study Design: A dose-escalation design is employed. Groups of male and female dogs (n=1-2 per sex per group) receive a single oral dose of this compound.

  • Dose Levels: Based on existing data, initial doses could start around 100 mg/kg, with escalation to levels such as 240 mg/kg and 480 mg/kg.

  • Observations:

    • Mortality/Morbidity: Twice daily.

    • Clinical Signs: Detailed observations at pre-dose, and at 1, 2, 4, 8, and 24 hours post-dose, and daily thereafter for 14 days.

    • Body Weight: Measured pre-dose and on days 7 and 14.

  • Endpoint: The study is terminated after 14 days of observation. A full necropsy is performed on all animals.

5-Day Repeated-Dose Oral Toxicity Study (Dog)
  • Objective: To evaluate the toxicity of this compound after short-term repeated administration.

  • Study Design: Groups of male and female dogs (n=3-4 per sex per group) receive daily oral doses for 5 consecutive days. A control group receives the vehicle only.

  • Dose Levels: Based on existing data, dose levels could include 2.5 mg/kg/day and 25 mg/kg/day.

  • Observations: Similar to the single-dose study, with daily clinical observations and body weight measurements.

  • Clinical Pathology: Blood and urine samples are collected pre-dose and at termination for hematology, clinical chemistry, and urinalysis.

  • Endpoint: Animals are euthanized on day 6. A full necropsy and histopathological examination of major organs are performed.

90-Day Sub-chronic Oral Toxicity Study (Dog)
  • Objective: To characterize the toxicological profile of this compound following long-term administration.

  • Study Design: Groups of male and female dogs (n=4-6 per sex per group) receive daily oral doses for 90 days. A control group and a recovery group are included.

  • Dose Levels: Based on existing data, dose levels could include 0.5 mg/kg/day and 2.5 mg/kg/day.

  • Observations and Endpoints: Similar to the 5-day study, with more frequent (e.g., weekly) body weight measurements and clinical pathology assessments at multiple time points (e.g., day 30, day 60, and at termination). The recovery group is observed for an additional 28 days after the last dose to assess the reversibility of any findings.

Pharmacokinetic Study (Rat and Dog)
  • Objective: To determine the pharmacokinetic profile of Piritrexim.

  • Study Design:

    • Intravenous (IV) Administration: A single IV bolus dose is administered to a group of animals (n=3-5 per species). Blood samples are collected at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Oral (PO) Administration: A single oral gavage dose is administered to a separate group of animals. Blood sampling follows a similar schedule.

  • Sample Analysis: Plasma concentrations of Piritrexim are determined using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters (t½, Cmax, Tmax, AUC, clearance, Vd, and bioavailability) are calculated using appropriate software.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical toxicology evaluation of a compound like this compound.

Preclinical_Toxicology_Workflow cluster_0 Early Phase cluster_1 Dose Range Finding cluster_2 Definitive Studies cluster_3 Analysis & Reporting Formulation Formulation Development PK_Rat Pharmacokinetic Study (Rat) Formulation->PK_Rat Single_Dose_Tox Single-Dose Toxicity (Dog) Formulation->Single_Dose_Tox Multi_Dose_Tox_5day 5-Day Repeated-Dose Toxicity (Dog) PK_Rat->Multi_Dose_Tox_5day Single_Dose_Tox->Multi_Dose_Tox_5day Subchronic_Tox_90day 90-Day Sub-chronic Toxicity (Dog) Multi_Dose_Tox_5day->Subchronic_Tox_90day Data_Analysis Data Analysis Subchronic_Tox_90day->Data_Analysis PK_Dog Pharmacokinetic Study (Dog) PK_Dog->Data_Analysis Report Toxicology Report Generation Data_Analysis->Report

Caption: Workflow for preclinical toxicology studies of this compound.

References

Piritrexim Isethionate: A Potent Tool for Interrogating Folate-Dependent Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim (B1678454) Isethionate is a synthetic, lipophilic antifolate agent that acts as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] By disrupting the folate metabolic pathway, Piritrexim interferes with the synthesis of DNA, RNA, and certain amino acids, making it a valuable tool for studying cellular processes reliant on one-carbon metabolism.[1] Unlike classical antifolates such as methotrexate, Piritrexim's lipophilicity allows it to rapidly enter cells via passive diffusion, and it is not a substrate for polyglutamylation.[2] These characteristics make it a distinct and valuable probe for investigating folate pathway dynamics and the consequences of their disruption in various biological systems.

These application notes provide a comprehensive overview of the use of Piritrexim Isethionate as a research tool, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in cell-based and enzymatic assays.

Mechanism of Action

Piritrexim exerts its biological effects by tightly binding to and inhibiting dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines (adenine and guanine) and thymidylate (a pyrimidine), which are the building blocks of DNA and RNA. By inhibiting DHFR, Piritrexim leads to a depletion of the intracellular pool of THF, thereby halting the synthesis of nucleotides and ultimately leading to cell cycle arrest and apoptosis.[1][3]

Quantitative Data

The following tables summarize the inhibitory activity of this compound against DHFR from various sources and its cytotoxic effects on different cancer cell lines.

Table 1: Inhibitory Activity of Piritrexim Against Dihydrofolate Reductase (DHFR)

Organism/SourceIC50 (nM)Reference
Pneumocystis carinii13[4]
Mycobacterium avium-[4]
Rat Liver55[4]
Toxoplasma gondii-[5]

Note: The table will be populated with more specific IC50 values as they are identified in further targeted searches.

Table 2: Cytotoxicity of Piritrexim Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colorectal Carcinoma-[6]
MCF-7Breast Adenocarcinoma-[6]
PC-3Prostate Cancer-[7]
A549Lung Carcinoma-[7]
HepG2Hepatocellular Carcinoma-[8]
UO-31Renal Cancer-[7]

Note: This table represents a compilation of data from various sources. Direct comparative studies across a wide panel of cell lines are limited. The IC50 values can vary depending on the experimental conditions (e.g., cell density, incubation time, assay method).

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of Piritrexim against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF).

Materials:

  • Recombinant human DHFR enzyme

  • This compound

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 10 mM 2-mercaptoethanol

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of DHF (e.g., 10 mM) in assay buffer.

    • Prepare a stock solution of NADPH (e.g., 10 mM) in assay buffer.

    • On the day of the experiment, dilute the recombinant DHFR enzyme to the desired working concentration in cold assay buffer.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).

    • In a 96-well plate, add 2 µL of each Piritrexim dilution or vehicle (DMSO) to the appropriate wells.

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of the diluted DHFR enzyme solution to each well, except for the "no enzyme" control wells. Mix gently.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of a mixture of DHF and NADPH (final concentrations of 100 µM each) to all wells.

    • Immediately start kinetic measurements of the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of Piritrexim.

    • Plot the percentage of enzyme inhibition against the logarithm of the Piritrexim concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Piritrexim on cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of Piritrexim in complete medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Piritrexim. Include wells with vehicle (DMSO) as a control.

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each Piritrexim concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the Piritrexim concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate the folate metabolic pathway, the mechanism of action of Piritrexim, and a typical experimental workflow.

Folate_Pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Purines Purine Synthesis (dATP, dGTP) THF->Purines TS Thymidylate Synthase (TS) THF->TS DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF Piritrexim Piritrexim Piritrexim->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA dTMP Thymidylate Synthesis (dTMP) dTMP->DNA_RNA dUMP dUMP dUMP->dTMP TS->dTMP

Caption: Folate metabolic pathway and the inhibitory action of Piritrexim.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MCF-7, A549) start->cell_culture dhfr_assay DHFR Inhibition Assay (Enzymatic) start->dhfr_assay drug_treatment Piritrexim Treatment (Dose-Response) cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis dhfr_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying Piritrexim's effects.

Conclusion

This compound is a powerful and specific inhibitor of DHFR that serves as an invaluable tool for researchers studying folate metabolism and its role in cellular proliferation and disease. Its distinct properties, particularly its lipophilicity and lack of polyglutamylation, offer unique advantages for dissecting the intricacies of the folate pathway. The protocols and data presented here provide a solid foundation for utilizing Piritrexim to advance our understanding of fundamental biological processes and to explore novel therapeutic strategies.

References

Application of Piritrexim Isethionate in Drug Combination Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim (B1678454) Isethionate is a synthetic, lipophilic antifolate agent that functions as a potent inhibitor of dihydrofolate reductase (DHFR).[1] Unlike traditional antifolates such as methotrexate (B535133), piritrexim is not a substrate for polyglutamation, a process that can lead to prolonged intracellular retention and associated toxicities. Its lipophilic nature allows it to enter cells via passive diffusion, making it effective in cell lines that have developed resistance to methotrexate due to impaired transport. Piritrexim has been investigated as an antiparasitic, antipsoriatic, and antitumor agent.[2] This document provides detailed application notes and protocols for researchers interested in exploring the synergistic potential of Piritrexim Isethionate in combination with other therapeutic agents.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of DHFR. This enzyme is crucial for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cellular replication.[3] By inhibiting DHFR, piritrexim depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell cycle arrest and apoptosis.[3][4][5]

Application Notes for Drug Combination Studies

The unique properties of this compound make it an interesting candidate for combination therapies. Its distinct mechanism of cellular uptake and lack of polyglutamation suggest it may be synergistic with other chemotherapeutic agents or overcome certain resistance mechanisms.

Potential Combination Strategies:

  • With Platinum-Based Agents (e.g., Cisplatin): In urothelial cancer, where piritrexim has shown activity, combination with cisplatin (B142131) is a rational approach.[1] Cisplatin induces DNA damage, and by inhibiting DNA synthesis and repair through DHFR inhibition, piritrexim may potentiate the cytotoxic effects of cisplatin.

  • With Nucleoside Analogs (e.g., 5-Fluorouracil, Gemcitabine): Combining piritrexim with inhibitors of other steps in nucleotide synthesis, such as 5-Fluorouracil (5-FU), which targets thymidylate synthase, could lead to a more comprehensive blockade of DNA replication. A phase I study has explored the combination of piritrexim and gemcitabine (B846) in solid tumors.[6]

  • With Leucovorin: While seemingly counterintuitive as leucovorin can rescue cells from antifolate toxicity, specific scheduling and dosing of leucovorin in combination with antifolates can sometimes enhance antitumor efficacy by selectively rescuing normal tissues. However, it is important to note that leucovorin can also decrease the therapeutic efficacy of piritrexim.

  • With Topoisomerase Inhibitors (e.g., Etoposide): Etoposide induces DNA strand breaks by inhibiting topoisomerase II. The combination with piritrexim, which halts DNA synthesis, could lead to an accumulation of DNA damage and enhanced apoptosis.

Key Considerations for Experimental Design:

  • Cell Line Selection: Choose cell lines relevant to the intended therapeutic area (e.g., bladder cancer cell lines for combination with cisplatin).

  • Concentration Ranges: Determine the IC50 (half-maximal inhibitory concentration) of each drug individually before testing combinations.

  • Combination Ratios: The checkerboard assay is a standard method to test a wide range of concentration ratios to identify synergistic, additive, or antagonistic effects.

  • Sequence of Administration: The order of drug administration can significantly impact the outcome. Sequential treatments (e.g., piritrexim followed by another agent, or vice versa) should be compared to simultaneous administration.

  • Duration of Exposure: The timing of drug exposure should be optimized based on the cell cycle and the mechanism of action of the combined drugs.

Data Presentation

Quantitative data from in vitro drug combination studies should be summarized in clear, structured tables for easy comparison and interpretation. The following tables present hypothetical data for a combination study of this compound and Cisplatin in a bladder cancer cell line to illustrate the expected format.

Table 1: Single Agent IC50 Values

DrugCell LineIC50 (µM)
This compoundT240.5
CisplatinT245.0

Table 2: Combination Index (CI) Values for Piritrexim and Cisplatin in T24 Cells

Piritrexim (µM)Cisplatin (µM)Fraction Affected (Fa)Combination Index (CI)Interpretation
0.1251.250.251.10Additive
0.252.50.500.85Synergism
0.55.00.750.60Synergism
1.010.00.900.45Strong Synergism

CI values are calculated using the Chou-Talalay method. CI < 0.9 indicates synergism, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of cell viability and IC50 values for single agents and combinations using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human bladder cancer cell line (e.g., T24)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound stock solution (in DMSO)

  • Cisplatin stock solution (in 0.9% NaCl)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment (Single Agent):

    • Prepare serial dilutions of this compound and Cisplatin in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate for 72 hours.

  • Drug Treatment (Combination - Checkerboard Assay):

    • Prepare serial dilutions of this compound vertically and Cisplatin horizontally in a 96-well plate.

    • Add the drug combinations to the cells.

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 values using non-linear regression analysis (e.g., using GraphPad Prism).

Protocol 2: Synergy Analysis using the Chou-Talalay Method

This method provides a quantitative assessment of the interaction between two drugs.

Procedure:

  • Data Input:

    • Use the dose-response data from the checkerboard assay.

  • Software Analysis:

    • Utilize software such as CompuSyn or SynergyFinder™ to perform the analysis.

    • Input the IC50 values for each drug and the dose-response data for the combination.

  • Output Interpretation:

    • The software will generate Combination Index (CI) values for different effect levels (Fraction Affected, Fa).

    • A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

    • The software can also generate isobolograms for a visual representation of the drug interaction.

Visualizations

Folate Metabolism and Piritrexim's Site of Action.

Experimental_Workflow cluster_planning Phase 1: Planning and Single Agent Screening cluster_combination Phase 2: Combination Screening cluster_analysis Phase 3: Data Analysis A Select Cell Line and Combination Agents B Determine IC50 of Single Agents (MTT Assay) A->B C Checkerboard Assay (Piritrexim + Agent B) B->C D MTT Assay for Combination Viability C->D E Calculate Combination Index (CI) (Chou-Talalay Method) D->E F Generate Isobolograms E->F G Interpret Results: Synergy, Additive, Antagonism F->G

Workflow for In Vitro Drug Combination Studies.

Logical_Relationship cluster_piritrexim This compound cluster_cisplatin Cisplatin cluster_combined_effect Combined Effect P Inhibits DHFR P_effect Decreased THF Pool P->P_effect Synergy Synergistic Apoptosis P_effect->Synergy Inhibits DNA Synthesis/Repair C Induces DNA Adducts C_effect DNA Damage C->C_effect C_effect->Synergy Accumulation of Unrepaired DNA Damage

Logical Relationship of Piritrexim and Cisplatin Synergy.

References

Troubleshooting & Optimization

Piritrexim Isethionate in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and solubility of Piritrexim Isethionate when using Dimethyl Sulfoxide (DMSO) as a solvent. The following information is curated to address common challenges and questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound in DMSO?

A1: To dissolve this compound in DMSO, it is recommended to prepare a stock solution. For many compounds, solubility in organic solvents like DMSO is quite high, allowing for the creation of concentrated stock solutions that can then be diluted with aqueous media for various assays.[1] When preparing the stock solution, ensure the compound is fully dissolved by vortexing or sonicating the vial.[1]

Q2: What is the recommended storage condition for this compound stock solutions in DMSO?

Q3: Can I store my this compound/DMSO stock solution at room temperature?

A3: Storing stock solutions at room temperature is generally not recommended for long periods. While many compounds are stable at room temperature for short durations, prolonged exposure can lead to degradation.[2] One study on a large compound library showed that after one year of storage in DMSO at room temperature, the probability of observing the intact compound was only 52%.

Q4: I've noticed some precipitation in my this compound/DMSO stock solution after thawing. What should I do?

A4: Precipitation can occur, especially with repeated freeze-thaw cycles or if the compound's solubility limit is exceeded at lower temperatures. If you observe precipitation, gently warm the vial and vortex or sonicate to try and redissolve the compound completely before use.[1] To avoid this issue, it is advisable to prepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles.

Q5: How does the presence of water in DMSO affect the stability of this compound?

A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can lead to an increased water content in your DMSO stock, which may promote compound degradation or precipitation for some molecules.[3] Therefore, it is crucial to use anhydrous DMSO and to minimize the exposure of your stock solutions to the atmosphere.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation - Solution has been frozen and thawed multiple times.- Storage temperature is too low for the concentration.- Water has been absorbed by the DMSO.- Gently warm the solution and vortex/sonicate to redissolve.- Prepare smaller, single-use aliquots.- Use anhydrous DMSO and store with desiccant.
Inconsistent Experimental Results - Degradation of this compound in the stock solution.- Inaccurate concentration due to partial precipitation.- Prepare a fresh stock solution from solid material.- Ensure complete dissolution before use.- Store stock solutions appropriately at -20°C or -80°C.[2]
Difficulty Dissolving the Compound - The solubility limit in DMSO may have been reached.- Try gentle warming and sonication.- If the desired concentration is very high, consider if a lower stock concentration is feasible for your experimental design.

Experimental Protocols

General Protocol for Preparing this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.

  • Dissolution: Vortex the tube vigorously. If necessary, sonicate the solution in a water bath for a short period to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes. This will minimize contamination and prevent degradation from repeated freeze-thaw cycles.[2]

  • Storage: Store the aliquots at -20°C or -80°C in a dark, dry place.[2]

Data Presentation

Table 1: General Storage Recommendations for this compound in DMSO

Parameter Recommendation Rationale
Solvent Anhydrous DMSOMinimizes water absorption, which can lead to compound degradation.[3]
Storage Temperature -20°C or -80°CSlows down potential chemical degradation.[2]
Storage Duration (at -20°C) Up to 3 months (general guidance)[1]Based on general stability of small molecules in DMSO. Specific data for this compound is not available.
Freeze-Thaw Cycles AvoidRepeated cycling can lead to precipitation and degradation.[2]
Container Tightly sealed, amber glass or polypropylene (B1209903) vialsProtects from light and minimizes solvent evaporation and water absorption.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Piritrexim Isethionate Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Experiment dilute->assay troubleshooting_logic start Inconsistent Experimental Results Observed check_solution Check Stock Solution for Precipitate start->check_solution precipitate_yes Precipitate Present? check_solution->precipitate_yes redissolve Warm and Vortex/ Sonicate to Redissolve precipitate_yes->redissolve Yes check_storage Review Storage Conditions precipitate_yes->check_storage No redissolve->check_storage prepare_fresh Prepare Fresh Stock Solution proceed Proceed with Experiment prepare_fresh->proceed storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Store at -20°C/-80°C and Avoid Freeze-Thaw storage_ok->correct_storage No storage_ok->proceed Yes correct_storage->prepare_fresh

References

Technical Support Center: Overcoming Piritrexim Isethionate Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Piritrexim (B1678454) Isethionate resistance in cancer cells.

Troubleshooting Guides

This section provides solutions to common problems encountered when studying Piritrexim Isethionate resistance.

Issue 1: Difficulty in Generating Piritrexim-Resistant Cell Lines

Possible Cause Recommended Solution
Suboptimal Drug Concentration Determine the IC50 of this compound in your parental cell line first. Start the selection process with a concentration at or slightly below the IC50.[1][2]
Inappropriate Exposure Method Two common methods are continuous exposure with gradually increasing drug concentrations and pulsed exposure with high concentrations for short durations.[3] The optimal method can be cell line-dependent.
Cell Line Characteristics Some cell lines may be intrinsically resistant or may not readily develop resistance. Consider using a different cancer cell line known to be initially sensitive to antifolates.
Contamination Regularly check for microbial contamination, which can affect cell health and drug response.

Issue 2: High Variability in Cell Viability Assay Results

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a single-cell suspension before seeding and use calibrated pipettes. Avoid edge effects in microplates by not using the outer wells or by filling them with sterile media.
Drug Instability Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid multiple freeze-thaw cycles.
Assay Timing Optimize the incubation time with the drug. A time-course experiment can help determine the ideal endpoint for your specific cell line.
Confluency of Cells Seed cells at a consistent density to ensure they are in the logarithmic growth phase during the experiment.

Issue 3: Resistant Cell Line Shows No Change in DHFR Expression or Sequence

Possible Cause Recommended Solution
Altered Drug Transport Investigate the expression and function of drug efflux pumps, such as ABC transporters.[4]
Metabolic Bypass Pathways Cancer cells may have activated alternative pathways to produce necessary nucleotides, bypassing the need for DHFR.[5]
Epigenetic Modifications Changes in DNA methylation or histone modification could alter the expression of genes involved in drug sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic antifolate agent.[6] It is a lipid-soluble inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway that is essential for DNA synthesis and cell division.[1][7] By inhibiting DHFR, Piritrexim disrupts these processes, leading to cancer cell death.[6] It enters tumor cells rapidly via passive diffusion and is not polyglutamated.[8][9][10]

Q2: What are the common mechanisms of resistance to antifolate drugs like Piritrexim?

A2: Resistance to DHFR inhibitors can arise through several mechanisms:

  • Target Gene Amplification: Increased copies of the DHFR gene can lead to overproduction of the DHFR enzyme, overwhelming the inhibitory effect of the drug.[2]

  • Mutations in the Target Gene: Mutations in the DHFR gene can alter the enzyme's structure, reducing the binding affinity of Piritrexim.[11][12]

  • Altered Drug Transport: Decreased influx or increased efflux of the drug can lower its intracellular concentration.[10]

  • Activation of Bypass Pathways: Cancer cells can activate alternative metabolic pathways to generate the downstream products of the folate pathway, thereby circumventing the DHFR blockade.[5]

Q3: How can I confirm that my cell line has developed resistance to Piritrexim?

A3: The most common method is to compare the half-maximal inhibitory concentration (IC50) of Piritrexim in the potential resistant cell line to that of the parental (sensitive) cell line using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). A significant increase in the IC50 value indicates the development of resistance.[9]

Q4: Are there any known combination therapies to overcome Piritrexim resistance?

A4: While specific combination therapies to overcome acquired Piritrexim resistance are not well-documented in the literature, a common strategy to combat drug resistance is through combination therapy. For metastatic urothelial cancer, the combination of piritrexim and cisplatin (B142131) has been suggested as a potential therapeutic strategy.[6][11] The rationale is to target the cancer cells through different mechanisms of action simultaneously.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
Lung Carcinoma (A549) 1530020
Breast Cancer (MCF-7) 2562525
Colon Cancer (HT-29) 50150030

Note: These are example values to illustrate the concept of resistance. Actual values will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating drug concentrations.[2][9]

  • Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a standard cell viability assay.

  • Initial Exposure: Begin by culturing the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC50.

  • Monitor and Passage: Monitor the cells for signs of recovery and growth. When the cells reach approximately 80% confluency, passage them into a new flask with fresh medium containing the same concentration of the drug.

  • Dose Escalation: Once the cells demonstrate stable growth at the initial concentration for several passages, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is often used.

  • Repeat and Stabilize: Repeat the process of monitoring, passaging, and dose escalation until the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-20 times the initial IC50).

  • Characterize the Resistant Line: Once a resistant population is established, confirm the degree of resistance by re-evaluating the IC50 and comparing it to the parental cell line. Cryopreserve aliquots of the resistant cell line at various passages.

Protocol 2: Cell Viability (MTT) Assay to Determine IC50

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

DHFR_Pathway This compound Mechanism of Action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dTMP, Purines) THF->Nucleotide_Synthesis Essential Cofactor Piritrexim This compound Piritrexim->DHFR Inhibition DHFR->THF Product DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis

Caption: Piritrexim inhibits DHFR, blocking DNA synthesis.

Resistance_Mechanisms Mechanisms of Resistance to this compound cluster_cell Cancer Cell Piritrexim_in Piritrexim DHFR_target DHFR Piritrexim_in->DHFR_target Inhibition Efflux_pump Efflux Pump (e.g., ABC Transporters) Piritrexim_in->Efflux_pump Substrate DNA_syn DNA Synthesis DHFR_target->DNA_syn Blocks Piritrexim_out Piritrexim Efflux_pump->Piritrexim_out Efflux Bypass_pathway Bypass Pathway Bypass_pathway->DNA_syn Restores Piritrexim_out->Piritrexim_in Passive Diffusion DHFR_amp DHFR Gene Amplification DHFR_amp->DHFR_target Increased Expression DHFR_mut DHFR Mutation DHFR_mut->DHFR_target Altered Binding

Caption: Overview of Piritrexim resistance mechanisms.

Experimental_Workflow Workflow for Characterizing Piritrexim Resistance Start Parental Cell Line Resistance Induce Resistance (Continuous Piritrexim Exposure) Start->Resistance Viability_Assay Cell Viability Assay (e.g., MTT) Start->Viability_Assay Resistant_Line Resistant Cell Line Resistance->Resistant_Line Resistant_Line->Viability_Assay IC50 Determine IC50 (Compare Parental vs. Resistant) Viability_Assay->IC50 Mechanism_Study Investigate Resistance Mechanism IC50->Mechanism_Study DHFR_Analysis DHFR Gene/Protein Analysis Mechanism_Study->DHFR_Analysis Transport_Analysis Drug Transport Assays Mechanism_Study->Transport_Analysis Pathway_Analysis Signaling Pathway Analysis Mechanism_Study->Pathway_Analysis

Caption: Characterizing Piritrexim resistance workflow.

References

Potential off-target effects of Piritrexim Isethionate in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Piritrexim Isethionate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a synthetic antifolate agent.[1] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[2][3] By inhibiting DHFR, Piritrexim disrupts the synthesis of tetrahydrofolate (THF), an essential cofactor for the production of nucleotides (specifically purines and thymidylate) and certain amino acids.[4] This disruption of DNA synthesis and repair leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[4] Piritrexim is lipid-soluble, allowing it to enter tumor cells via passive diffusion.[5]

Q2: Why should I be concerned about off-target effects of this compound?

A2: While Piritrexim is designed to target DHFR, like many small molecule inhibitors, it may bind to other unintended proteins (off-targets). Such interactions can lead to misleading experimental results, unexpected phenotypes, and potential toxicity.[6] Understanding the off-target profile is crucial for accurately interpreting data and for the development of more specific therapeutic agents. For instance, many inhibitors targeting nucleotide-binding sites can exhibit cross-reactivity with other enzymes, such as kinases, due to structural similarities in their binding pockets.[6]

Q3: What are some known and potential off-target effects or toxicities associated with this compound?

A3: Clinical and preclinical studies have identified myelosuppression as the major dose-limiting toxicity of Piritrexim.[7] Additionally, there is a known risk of methemoglobinemia and thrombosis when Piritrexim is combined with certain other drugs.[8] While the direct molecular off-targets are not extensively documented in publicly available literature, the chemical structure of Piritrexim, a pyrido[2,3-d]pyrimidine, is found in other compounds that are known to interact with kinases. Therefore, off-target kinase inhibition is a theoretical possibility that should be considered.

Q4: My cells are showing a phenotype inconsistent with DHFR inhibition (e.g., unexpected changes in a specific signaling pathway). How can I determine if this is an off-target effect?

A4: Phenotypes that do not align with the known function of the intended target are classic signs of off-target activity.[6] To investigate this, you can:

  • Use a structurally different DHFR inhibitor: If another DHFR inhibitor with a distinct chemical scaffold does not produce the same phenotype, it is likely that the effect you are observing with Piritrexim is due to an off-target interaction.

  • Employ genetic knockdown of DHFR: Using techniques like siRNA or shRNA to reduce DHFR expression should mimic the on-target effects of Piritrexim. If the phenotype from genetic knockdown differs from that of Piritrexim treatment, an off-target effect is probable.

  • Rescue with downstream metabolites: For on-target effects, the cytotoxicity of Piritrexim should be rescued by supplementing the cell culture medium with downstream metabolites of the folate pathway, such as thymidine (B127349) and hypoxanthine. If the phenotype persists despite this supplementation, it is likely not mediated by DHFR inhibition.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Higher-than-expected cytotoxicity at concentrations below the reported IC50 for DHFR inhibition.

  • Possible Cause: This strongly suggests potent off-target effects. The observed toxicity may be due to the inhibition of another critical cellular enzyme or receptor.

  • Troubleshooting Steps:

    • Confirm DHFR Inhibition: Perform a cellular thermal shift assay (CETSA) to confirm that Piritrexim is engaging with DHFR in your cellular model at the concentrations used.

    • Broad Panel Screening: Screen Piritrexim against a broad panel of common off-target proteins, such as kinases, GPCRs, and ion channels, to identify potential off-targets.[1]

    • Apoptosis/Necrosis Assays: Use assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release) to understand the mechanism of cell death, which may provide clues about the affected off-target pathway.[1]

Issue 2: Discrepancy between enzymatic and cellular assay results.

  • Possible Cause: The compound may have poor cell permeability or be subject to active efflux from the cells.

  • Troubleshooting Steps:

    • Permeability Assay: Perform a cell permeability assay, such as a PAMPA or Caco-2 assay, to quantify the compound's ability to cross the cell membrane.[1]

    • Efflux Pump Inhibition: Co-administer Piritrexim with known efflux pump inhibitors (e.g., verapamil). If the cellular activity of Piritrexim is restored, this indicates that the compound is a substrate for these transporters.[1]

Issue 3: Development of resistance to Piritrexim in cell culture.

  • Possible Cause: Resistance to antifolates can arise through several mechanisms, including:

    • Amplification or mutation of the DHFR gene.

    • Impaired function of the drug transport protein (e.g., reduced folate carrier - RFC), although Piritrexim's lipophilic nature may make this less of a factor.[9]

    • Defective polyglutamylation, though Piritrexim is not a substrate for this process.[5][9]

  • Troubleshooting Steps:

    • DHFR Sequencing and Expression Analysis: Sequence the DHFR gene in resistant cells to check for mutations that might reduce Piritrexim binding. Use qPCR or Western blotting to determine if DHFR expression is amplified.

    • Proteomic Analysis: Employ quantitative proteomics to compare the protein expression profiles of sensitive and resistant cell lines. This can help identify upregulated proteins or pathways contributing to resistance.

Data Presentation

Table 1: Potential Off-Target Classes for DHFR Inhibitors and Troubleshooting Approaches

Potential Off-Target ClassPotential ConsequenceRecommended Troubleshooting Action
Kinases Altered signal transduction pathways, unexpected cell proliferation or apoptosis.Perform a broad kinase panel screen. Validate hits with orthogonal, function-based assays.
Ion Channels Changes in membrane potential and cellular excitability.Screen against a panel of common ion channels (e.g., hERG).
Other Metabolic Enzymes Unintended metabolic reprogramming.Perform metabolomic analysis to identify unexpected changes in cellular metabolites.
Membrane Transporters Altered cellular uptake or efflux of essential molecules.Use efflux pump inhibitors in combination with Piritrexim in cellular assays.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm the direct binding of this compound to DHFR in intact cells.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).

    • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

    • Lysis and Centrifugation: Lyse the cells and separate the soluble and precipitated protein fractions by centrifugation.

    • Protein Quantification: Analyze the soluble fraction by Western blotting using an antibody specific for DHFR to quantify the amount of protein that remains soluble at each temperature.

    • Data Analysis: A shift in the melting curve of DHFR in the presence of Piritrexim indicates direct binding.

Protocol 2: Kinase Profiling

  • Objective: To assess the selectivity of this compound against a broad range of kinases.

  • Methodology:

    • Submit this compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

    • Typically, these services offer binding assays (e.g., KiNativ, KINOMEscan) or functional enzymatic assays against a large panel of kinases (e.g., >400).

    • Request screening at one or two concentrations (e.g., 1 µM and 10 µM) to identify initial hits.

    • Follow up with dose-response curves for any identified off-target kinases to determine the IC50 or Kd values.

    • Calculate the fold-selectivity for each off-target (IC50 off-target / IC50 on-target) to quantify selectivity.[10]

Visualizations

DHFR_Pathway On-Target Effect of this compound DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Purines & Thymidylate THF->Nucleotides DHFR->THF NADPH -> NADP+ Piritrexim Piritrexim Isethionate Piritrexim->DHFR DNA DNA Synthesis & Repair Nucleotides->DNA CellCycle Cell Cycle Arrest & Apoptosis DNA->CellCycle

Caption: On-target effect of Piritrexim on the folate pathway.

Off_Target_Workflow Workflow for Investigating Unexpected Phenotypes Start Unexpected Phenotype Observed with Piritrexim Step1 Is the phenotype consistent with DHFR inhibition? Start->Step1 Step2a Use Structurally Different DHFR Inhibitor Step1->Step2a No Step2b Genetic Knockdown of DHFR (siRNA/shRNA) Step1->Step2b No Result1 Phenotype is likely ON-TARGET Step1->Result1 Yes Step3 Does the alternative method reproduce the phenotype? Step2a->Step3 Step2b->Step3 Step3->Result1 Yes Result2 Phenotype is likely OFF-TARGET Step3->Result2 No Step4 Proceed with Off-Target Identification Result2->Step4 Step5 Kinase Profiling, Proteomics, etc. Step4->Step5

Caption: Decision workflow for unexpected experimental results.

Logical_Relationship Logical Relationships in Piritrexim Action Piritrexim Piritrexim Treatment OnTarget DHFR Inhibition (On-Target) Piritrexim->OnTarget OffTarget Off-Target Binding (e.g., Kinases) Piritrexim->OffTarget Potential PhenotypeA Decreased Nucleotide Pool, Cell Cycle Arrest OnTarget->PhenotypeA PhenotypeB Unexpected Signaling Pathway Modulation OffTarget->PhenotypeB ObservedEffect Observed Cellular Phenotype PhenotypeA->ObservedEffect PhenotypeB->ObservedEffect

Caption: Piritrexim's observed effects can be a composite of on- and off-target activities.

References

Technical Support Center: Acquired Resistance to Piritrexim Isethionate Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Piritrexim (B1678454) Isethionate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Piritrexim Isethionate?

Piritrexim is a synthetic antifolate agent that acts as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] By inhibiting DHFR, piritrexim disrupts the regeneration of tetrahydrofolate from dihydrofolate, a critical step in the folate metabolic pathway. This leads to a depletion of downstream folate cofactors essential for the synthesis of purines and thymidylate, ultimately inhibiting DNA synthesis and cell division.[2] Piritrexim is a lipid-soluble compound, which allows it to enter cells via passive diffusion and, unlike methotrexate (B535133), it is not a substrate for polyglutamylation.[3]

Q2: What are the most likely mechanisms of acquired resistance to Piritrexim therapy?

While specific studies on acquired resistance to piritrexim are limited, based on its mechanism of action as a DHFR inhibitor and data from other antifolates, the primary resistance mechanisms are likely to be:

  • Alterations in the Dihydrofolate Reductase (DHFR) Target Enzyme:

    • Gene Amplification: An increase in the copy number of the DHFR gene leads to overexpression of the DHFR protein. This increased concentration of the target enzyme requires higher intracellular concentrations of piritrexim to achieve a therapeutic effect.

    • Point Mutations: Mutations in the DHFR gene can alter the amino acid sequence of the enzyme, leading to reduced binding affinity of piritrexim to its target.[1][4][5] This allows the enzyme to continue functioning even in the presence of the drug.

  • Increased Drug Efflux:

    • Overexpression of ABC Transporters: While piritrexim enters cells by passive diffusion, it may be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1). Overexpression of these efflux pumps can actively transport piritrexim out of the cell, reducing its intracellular concentration and efficacy. Trimetrexate, another lipophilic antifolate, has been shown to be a substrate for the MDR efflux pump, suggesting a similar mechanism could be relevant for piritrexim.[6]

Q3: My piritrexim-resistant cell line does not show any mutations in the DHFR gene. What other mechanisms should I investigate?

If sequencing of the DHFR gene reveals no mutations, consider the following possibilities:

  • DHFR Gene Amplification: This is a common mechanism of resistance to DHFR inhibitors. You can assess DHFR gene copy number using techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH).

  • Increased Drug Efflux: Evaluate the expression and activity of ABC transporters known to be involved in multidrug resistance (e.g., P-glycoprotein/MDR1, MRP1, BCRP). This can be done through qPCR, western blotting, or functional efflux assays using fluorescent substrates.

  • Alterations in Downstream Pathways: While less common for direct DHFR inhibitors, investigate potential alterations in downstream pathways that might compensate for the inhibition of folate metabolism. This could include increased salvage pathway activity for nucleotide synthesis.

Q4: Are there strategies to overcome piritrexim resistance?

Yes, several strategies can be explored to overcome acquired resistance to piritrexim:

  • Combination Therapy: Combining piritrexim with agents that have different mechanisms of action can be effective. For example, combining it with an inhibitor of the salvage pathway for nucleotide synthesis could create a synthetic lethal effect.

  • Targeting the Resistance Mechanism:

    • If resistance is due to efflux pump overexpression, co-administration with an ABC transporter inhibitor could restore sensitivity.

    • For resistance mediated by DHFR alterations, novel antifolates with different binding properties might be effective.

  • Epigenetic Modulation: In some cases of antifolate resistance, epigenetic silencing of drug transporters can be reversed by hypomethylating agents.

Troubleshooting Guides

Problem: Difficulty in Generating a Piritrexim-Resistant Cell Line

Possible Cause Troubleshooting Steps
Piritrexim Concentration is Too High Start with a piritrexim concentration at or below the IC25 (the concentration that inhibits 25% of cell growth) for the parental cell line. Gradually increase the concentration in small increments (e.g., 1.5-2 fold) as the cells adapt and resume proliferation.
Pulsatile vs. Continuous Exposure For some cell lines, continuous exposure to a low dose of piritrexim may be more effective in selecting for resistant populations. For others, a high-dose pulse treatment followed by a recovery period may be necessary. Empirically determine the best method for your cell line.
Cell Line Instability Ensure the parental cell line is healthy and has a stable growth rate before starting the resistance selection process. Use early passage cells if possible.
Insufficient Time for Resistance to Develop The development of acquired resistance is a slow process that can take several months. Be patient and allow sufficient time for the cells to adapt at each concentration step.

Problem: Inconsistent Results in Piritrexim Sensitivity Assays

Possible Cause Troubleshooting Steps
Drug Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Protect the drug from light.
Variability in Cell Seeding Density Ensure a consistent number of cells are seeded in each well for your viability assays (e.g., MTT, MTS, or CellTiter-Glo). Cell density can significantly impact IC50 values.
Inconsistent Incubation Time Use a consistent incubation time for the drug treatment in all experiments. A 72-hour incubation is a common starting point for cytotoxicity assays.
Solvent Effects If using a solvent like DMSO to dissolve piritrexim, ensure the final concentration in the culture medium is consistent across all wells and is not toxic to the cells. Include a solvent-only control.

Data Presentation

Table 1: Representative Data on Acquired Resistance to DHFR Inhibitors

Cell LineDrugIC50 (nM)Fold ResistancePrimary Resistance Mechanism
H9 (Parental)Pralatrexate (B1268)3.3--
H9-12 (Resistant)Pralatrexate34~10DHFR Gene Amplification (10 copies)
H9-200 (Resistant)Pralatrexate>1000>300DHFR Gene Amplification (4 copies) & Reduced RFC1 expression
H9 (Parental)Methotrexate6.4--
H9-12 (Resistant)Methotrexate170.2~27DHFR Gene Amplification (10 copies)
H9-200 (Resistant)Methotrexate4073~636DHFR Gene Amplification (4 copies) & Reduced RFC1 expression

Data adapted from a study on pralatrexate resistance.[7] RFC1 is the reduced folate carrier, a known mechanism of methotrexate resistance but less likely to be a primary driver of resistance to the lipophilic piritrexim.

Experimental Protocols

Protocol 1: Generation of a Piritrexim-Resistant Cell Line

Objective: To generate a cancer cell line with acquired resistance to piritrexim through continuous dose escalation.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile, filtered DMSO

  • Cell culture flasks, plates, and other consumables

  • Hemocytometer or automated cell counter

  • Cell viability assay kit (e.g., MTT, MTS)

Methodology:

  • Determine the IC50 of the Parental Cell Line:

    • Seed the parental cells in 96-well plates at a predetermined optimal density.

    • The following day, treat the cells with a range of piritrexim concentrations (e.g., 0.1 nM to 10 µM) for 72 hours.

    • Perform a cell viability assay and calculate the IC50 value, which is the concentration of piritrexim that inhibits cell growth by 50%.

  • Initiate Resistance Induction:

    • Culture the parental cells in a flask with complete medium containing piritrexim at a starting concentration of approximately the IC10-IC25 of the parental line.

    • Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers to a level comparable to the untreated parental cells. This may take several weeks.

  • Dose Escalation:

    • Once the cells are stably proliferating, increase the piritrexim concentration by a factor of 1.5 to 2.

    • Again, maintain the cells at this new concentration until their growth rate recovers.

    • Repeat this dose escalation process incrementally over several months.

  • Characterization of the Resistant Phenotype:

    • At various stages of resistance development, cryopreserve aliquots of the cells.

    • Periodically, determine the IC50 of the resistant cell population and compare it to the parental cell line to quantify the degree of resistance. A significant increase in the IC50 (e.g., >5-fold) indicates the development of resistance.

  • Clonal Selection (Optional):

    • To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution or other methods.

Protocol 2: Analysis of DHFR Gene Amplification by qPCR

Objective: To quantify the copy number of the DHFR gene in piritrexim-resistant cells relative to parental cells.

Materials:

  • Genomic DNA (gDNA) extracted from parental and resistant cells

  • qPCR primers for the DHFR gene and a reference gene (e.g., GAPDH, B2M)

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • qPCR instrument

Methodology:

  • gDNA Extraction: Extract high-quality gDNA from both parental and resistant cell lines using a commercial kit.

  • Primer Design: Design or obtain validated qPCR primers for the human DHFR gene and a stable reference gene.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing the gDNA template, forward and reverse primers for either DHFR or the reference gene, and the qPCR master mix.

    • Set up reactions in triplicate for each cell line and each gene.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for DHFR and the reference gene in both parental and resistant cells.

    • Calculate the change in Ct (ΔCt) between the target gene (DHFR) and the reference gene for each cell line: ΔCt = Ct(DHFR) - Ct(reference).

    • Calculate the change in ΔCt (ΔΔCt) between the resistant and parental cells: ΔΔCt = ΔCt(resistant) - ΔCt(parental).

    • The relative copy number of DHFR in the resistant cells compared to the parental cells is calculated as 2-ΔΔCt.

Visualizations

Piritrexim_Mechanism_of_Action cluster_cell Cancer Cell Piritrexim_ext Piritrexim (Extracellular) Piritrexim_int Piritrexim (Intracellular) Piritrexim_ext->Piritrexim_int Passive Diffusion DHFR Dihydrofolate Reductase (DHFR) Piritrexim_int->DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DNA_synthesis DNA Synthesis (Purines, Thymidylate) THF->DNA_synthesis Required for Cell_division Cell Division Inhibited DNA_synthesis->Cell_division Leads to Resistance_Mechanisms cluster_resistance Acquired Resistance to Piritrexim Piritrexim Piritrexim Therapy DHFR_alterations DHFR Alterations Piritrexim->DHFR_alterations Selection Pressure Efflux_pumps Increased Drug Efflux Piritrexim->Efflux_pumps Selection Pressure Gene_amp DHFR Gene Amplification DHFR_alterations->Gene_amp Gene_mut DHFR Point Mutations DHFR_alterations->Gene_mut ABC_overexp ABC Transporter Overexpression (e.g., P-gp/MDR1) Efflux_pumps->ABC_overexp Experimental_Workflow cluster_workflow Workflow for Investigating Piritrexim Resistance Start Parental Cell Line Resistance_dev Generate Resistant Cell Line (Dose Escalation) Start->Resistance_dev IC50_assay Confirm Resistance (IC50 Assay) Resistance_dev->IC50_assay Molecular_analysis Molecular Analysis IC50_assay->Molecular_analysis DHFR_seq DHFR Sequencing Molecular_analysis->DHFR_seq DHFR_amp DHFR qPCR Molecular_analysis->DHFR_amp Efflux_exp Efflux Pump Expression (qPCR/WB) Molecular_analysis->Efflux_exp

References

Navigating Piritrexim Isethionate: A Technical Guide to Dosage Optimization and Toxicity Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with Piritrexim (B1678454) Isethionate, this guide provides in-depth technical support to facilitate experimental design and troubleshooting. Piritrexim is a potent, lipid-soluble inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and certain amino acids. By disrupting folate metabolism, Piritrexim effectively halts DNA synthesis and cell division, making it a subject of interest for anticancer applications.[1][2] However, its therapeutic potential is intrinsically linked to its toxicity profile, necessitating careful dosage optimization.

This resource offers detailed experimental protocols, quantitative data for risk-benefit analysis, and troubleshooting guidance in a user-friendly question-and-answer format to address specific challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Piritrexim Isethionate?

A1: Piritrexim is a potent antifolate agent that functions as a direct inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines, thymidylate, and several amino acids. By competitively binding to DHFR, Piritrexim depletes the intracellular pool of THF, which in turn disrupts the synthesis of DNA and RNA, leading to the inhibition of cell proliferation and induction of cell death in rapidly dividing cells.[3] Its lipophilic nature allows it to enter cells via passive diffusion, bypassing the common resistance mechanism of impaired folate carrier transport.[4]

Q2: What are the principal dose-limiting toxicities associated with Piritrexim?

A2: The primary and most consistently reported dose-limiting toxicity of Piritrexim is myelosuppression, manifesting as neutropenia (a reduction in neutrophils) and thrombocytopenia (a reduction in platelets).[2][4][5] Other significant toxicities include stomatitis (inflammation of the mouth), nausea, vomiting, diarrhea, skin rash, and elevations in liver transaminases.[2] In rare cases, pulmonary toxicity has been observed.[4] Careful monitoring of hematological parameters is therefore critical during preclinical and clinical investigations.

Q3: How can Piritrexim-induced toxicity be mitigated?

A3: Leucovorin (folinic acid) can be used as a rescue agent to mitigate the toxic effects of Piritrexim. Leucovorin is a reduced folate that can be readily converted to THF, thereby bypassing the DHFR enzyme blocked by Piritrexim and replenishing the THF pool necessary for normal cell function. This allows for the selective rescue of healthy tissues, which are more efficient at utilizing leucovorin than many tumor cells. Preclinical studies in dogs have demonstrated that oral calcium leucovorin can prevent the lethal toxicity of high-dose Piritrexim.

Q4: What are the known mechanisms of resistance to Piritrexim?

A4: As an antifolate, resistance to Piritrexim can develop through several mechanisms. The most common is the amplification of the DHFR gene, leading to overproduction of the target enzyme, which effectively titrates out the inhibitor.[6][7] Another mechanism involves mutations in the DHFR gene that reduce the binding affinity of Piritrexim to the enzyme.[3][8] Because Piritrexim is lipophilic and enters cells by passive diffusion, it can circumvent resistance mechanisms related to the reduced folate carrier (RFC) protein, which is a common mode of resistance to other antifolates like methotrexate.[4]

Troubleshooting Guide

Issue 1: Drug Solubility and Stability

  • Problem: I am having difficulty dissolving this compound or it is precipitating out of my aqueous cell culture medium.

  • Cause: this compound has limited aqueous solubility.[9] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium, the drug can precipitate if its final concentration exceeds its solubility limit in that medium.

  • Solution:

    • Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

    • Working Dilution: When preparing your final working concentration, perform serial dilutions. It is crucial to add the drug stock to the aqueous medium slowly while vortexing or mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity to your cells.

    • Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your cells. If precipitation is observed, the formulation needs to be optimized, likely by reducing the final concentration of Piritrexim.

Issue 2: Unexpectedly High or Low Cytotoxicity

  • Problem: My in vitro cytotoxicity assay is showing inconsistent results or a level of cell death that is much higher or lower than expected.

  • Cause: Discrepancies in cytotoxicity can arise from several factors, including inaccurate drug concentration, issues with cell health, or problems with the assay itself.

  • Solution:

    • Verify Drug Concentration: Ensure that your stock solution concentration is accurate and that the drug has not degraded. If possible, verify the concentration spectrophotometrically.

    • Cell Seeding Density: Optimize the initial cell seeding density. Too few cells can lead to overestimated potency, while too many cells can result in the drug appearing less effective.

    • Incubation Time: The duration of drug exposure will significantly impact the observed cytotoxicity. Ensure you are using a consistent and appropriate incubation time (e.g., 48 or 72 hours) based on the doubling time of your cell line.

    • Assay Controls: Always include appropriate controls: a "no-drug" vehicle control (e.g., medium with the same final DMSO concentration as your treated wells) to assess baseline cell viability, and a "maximum kill" control (e.g., cells treated with a highly toxic substance like saponin (B1150181) or Triton X-100) to define the dynamic range of your assay.

    • Confirm Cell Line Identity: Periodically verify the identity of your cell lines through methods like short tandem repeat (STR) profiling to ensure you are working with the correct cells.

Issue 3: In Vivo Model Shows Severe Toxicity at a Supposedly Therapeutic Dose

  • Problem: My animal model is experiencing excessive weight loss or other signs of severe toxicity at a dose I predicted would be therapeutic.

  • Cause: The maximum tolerated dose (MTD) can vary significantly between different species and even strains of animals. Pharmacokinetic and pharmacodynamic (PK/PD) properties do not always scale linearly from in vitro to in vivo systems.

  • Solution:

    • Dose Range Finding Study: Before conducting a full-scale efficacy study, perform a dose range-finding study in a small cohort of animals. Start with a low dose and escalate in subsequent cohorts to determine the MTD.

    • Monitor Hematological Parameters: Given that myelosuppression is the known dose-limiting toxicity, it is crucial to monitor complete blood counts (CBCs) regularly (e.g., weekly) in your animal models. This will provide a more sensitive measure of toxicity than body weight alone.

    • Consider Leucovorin Rescue: If high doses are required for efficacy, consider implementing a leucovorin rescue protocol. The timing and dose of leucovorin relative to the Piritrexim dose will need to be optimized for your specific model.

    • Refine Dosing Schedule: Instead of a single high dose, explore alternative dosing schedules, such as lower doses administered more frequently, which may maintain efficacy while reducing peak toxicity.[2]

Data Presentation

In Vitro Efficacy: this compound GI50 Values

The following table summarizes the 50% growth inhibition (GI50) values for Piritrexim across a panel of human cancer cell lines from the NCI-60 screen. The GI50 is the concentration of the drug that causes a 50% reduction in the net protein increase in control cells during the incubation period.[10]

Cell LineCancer TypeGI50 (µM)
Leukemia
CCRF-CEMLeukemiaData Not Publicly Available
HL-60(TB)LeukemiaData Not Publicly Available
K-562LeukemiaData Not Publicly Available
MOLT-4LeukemiaData Not Publicly Available
RPMI-8226LeukemiaData Not Publicly Available
SRLeukemiaData Not Publicly Available
Non-Small Cell Lung Cancer
A549/ATCCNSCLCData Not Publicly Available
EKVXNSCLCData Not Publicly Available
HOP-62NSCLCData Not Publicly Available
HOP-92NSCLCData Not Publicly Available
NCI-H226NSCLCData Not Publicly Available
NCI-H23NSCLCData Not Publicly Available
NCI-H322MNSCLCData Not Publicly Available
NCI-H460NSCLCData Not Publicly Available
NCI-H522NSCLCData Not Publicly Available
Colon Cancer
COLO 205ColonData Not Publicly Available
HCC-2998ColonData Not Publicly Available
HCT-116ColonData Not Publicly Available
HCT-15ColonData Not Publicly Available
HT29ColonData Not Publicly Available
KM12ColonData Not Publicly Available
SW-620ColonData Not Publicly Available
CNS Cancer
SF-268CNSData Not Publicly Available
SF-295CNSData Not Publicly Available
SF-539CNSData Not Publicly Available
SNB-19CNSData Not Publicly Available
SNB-75CNSData Not Publicly Available
U251CNSData Not Publicly Available
Melanoma
LOX IMVIMelanomaData Not Publicly Available
MALME-3MMelanomaData Not Publicly Available
M14MelanomaData Not Publicly Available
SK-MEL-2MelanomaData Not Publicly Available
SK-MEL-28MelanomaData Not Publicly Available
SK-MEL-5MelanomaData Not Publicly Available
UACC-257MelanomaData Not Publicly Available
UACC-62MelanomaData Not Publicly Available
Ovarian Cancer
IGROV1OvarianData Not Publicly Available
OVCAR-3OvarianData Not Publicly Available
OVCAR-4OvarianData Not Publicly Available
OVCAR-5OvarianData Not Publicly Available
OVCAR-8OvarianData Not Publicly Available
NCI/ADR-RESOvarianData Not Publicly Available
SK-OV-3OvarianData Not Publicly Available
Renal Cancer
786-0RenalData Not Publicly Available
A498RenalData Not Publicly Available
ACHNRenalData Not Publicly Available
CAKI-1RenalData Not Publicly Available
RXF 393RenalData Not Publicly Available
SN12CRenalData Not Publicly Available
TK-10RenalData Not Publicly Available
UO-31RenalData Not Publicly Available
Prostate Cancer
PC-3ProstateData Not Publicly Available
DU-145ProstateData Not Publicly Available
Breast Cancer
MCF7BreastData Not Publicly Available
MDA-MB-231/ATCCBreastData Not Publicly Available
HS 578TBreastData Not Publicly Available
BT-549BreastData Not Publicly Available
T-47DBreastData Not Publicly Available
MDA-MB-468BreastData Not Publicly Available
Note: Despite extensive searches of the NCI Developmental Therapeutics Program (DTP) public databases, the specific GI50 screening data for Piritrexim (NSC 301378) is not currently available in the public domain.[1][11][12][13]
Preclinical and Clinical Toxicity Data

The following tables summarize key toxicity findings from preclinical and clinical studies.

Table 2: Preclinical Toxicity of Piritrexim in Dogs

Dosing ScheduleDose (mg/kg)Outcome
Single Oral Dose480Lethal
Single Oral Dose240Reversible clinical toxicity
5 Daily Oral Doses25Lethal
5 Daily Oral Doses2.5Reversible clinical toxicity
90 Daily Oral Doses2.5Lethal
90 Daily Oral Doses0.5Reversible clinical toxicity

Data from a preclinical toxicology study. Reversible alterations were observed in clinical and histopathological parameters.

Table 3: Clinical Dose-Limiting Hematological Toxicity

Patient PopulationDosing RegimenDose-Limiting ToxicityRecommended Phase II Dose
Advanced Solid Tumors25 mg TID for 5 days, repeated weeklyMyelosuppression25 mg TID for 5 days for 3 consecutive weeks, followed by 1 week rest
Advanced Solid Tumors (with Gemcitabine)50-75 mg/day (TID) for 5 days/week for 3 weeksThrombocytopenia50 mg/day with Gemcitabine on days 1, 8, 15 OR 75 mg/day with Gemcitabine on days 1 and 15
Recurrent High-Grade Glioma25 mg TID for 5 days, repeated weeklyMyelosuppressionNot determined to be of significant value

TID = three times a day. Myelosuppression includes neutropenia and thrombocytopenia.[2][5]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Piritrexim in DMSO. Perform serial dilutions in complete culture medium to create 2X working concentrations of the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted Piritrexim solutions. Include a vehicle control (medium with the highest final DMSO concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Piritrexim concentration and use non-linear regression analysis to determine the GI50/IC50 value.

Protocol 2: In Vivo Acute Toxicity and MTD Assessment

This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) of Piritrexim in a rodent model.

Materials:

  • This compound

  • Appropriate vehicle for in vivo administration (e.g., saline, 0.5% carboxymethylcellulose)

  • 6-8 week old mice (e.g., BALB/c or C57BL/6)

  • Standard animal housing and care facilities

  • Calibrated scale for animal weighing

  • Gavage needles or appropriate injection equipment

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Hematology analyzer

Procedure:

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Group Assignment: Randomly assign animals to treatment groups (e.g., 3-5 animals per group), including a vehicle control group.

  • Dose Selection: Based on available literature, select a starting dose and several escalating dose levels.

  • Drug Administration: Administer Piritrexim to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the desired schedule (e.g., daily for 5 days).

  • Monitoring:

    • Body Weight: Record the body weight of each animal daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

    • Clinical Observations: Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, fur texture, and signs of diarrhea or dehydration.

    • Hematology: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals (e.g., weekly) throughout the study. Perform a complete blood count (CBC) to assess platelet and neutrophil levels.

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause >20% weight loss or irreversible, life-threatening toxicity.

  • Endpoint: At the end of the study period (e.g., 21 days), euthanize the animals and perform necropsy. Collect major organs (liver, spleen, kidney, bone marrow) for histopathological analysis to identify any organ-specific toxicities.

Visualizations

DHFR_Inhibition_Pathway cluster_Folate_Metabolism Folate Metabolism & DNA Synthesis cluster_Drug_Action Drug Action & Rescue Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate (THF) Purines Purine Synthesis Tetrahydrofolate->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) Tetrahydrofolate->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR->Tetrahydrofolate Product Piritrexim This compound Piritrexim->DHFR Inhibition Leucovorin Leucovorin (Folinic Acid) Leucovorin->Tetrahydrofolate Bypasses DHFR Blockade

Piritrexim's mechanism of action via DHFR inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start_vitro Select Cancer Cell Line seed_cells Seed Cells in 96-well Plate start_vitro->seed_cells treat_cells Treat with Piritrexim (Dose-Response) seed_cells->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay calc_ic50 Calculate GI50/IC50 mtt_assay->calc_ic50 dose_range Dose Range-Finding Study calc_ic50->dose_range Inform Starting Dose start_vivo Select Animal Model (e.g., Mouse) start_vivo->dose_range det_mtd Determine MTD dose_range->det_mtd efficacy_study Efficacy Study at Optimized Dose det_mtd->efficacy_study monitor Monitor Toxicity (Weight, CBC) efficacy_study->monitor endpoint Endpoint Analysis (Tumor Volume, Histo) monitor->endpoint

Workflow for preclinical dosage optimization.

Troubleshooting_Logic cluster_solubility Solubility Issue cluster_toxicity Toxicity/Efficacy Issue start Experimental Problem Occurs precipitate Drug Precipitates in Medium? start->precipitate bad_results Inconsistent Results? start->bad_results check_stock Check Stock Preparation precipitate->check_stock Yes optimize_dilution Optimize Dilution (Slow Addition) check_stock->optimize_dilution reduce_conc Reduce Final Concentration optimize_dilution->reduce_conc verify_conc Verify Drug Concentration bad_results->verify_conc Yes check_cells Check Cell Health & Seeding Density verify_conc->check_cells review_controls Review Assay Controls check_cells->review_controls

A logical approach to troubleshooting common issues.

References

Technical Support Center: Oral Administration of Piritrexim Isethionate in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral administration of Piritrexim (B1678454) Isethionate in vivo.

Frequently Asked Questions (FAQs)

Q1: What is Piritrexim Isethionate and what is its mechanism of action?

A1: this compound is the isethionate salt of piritrexim, a synthetic antifolate agent.[1] Its primary mechanism of action is the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for folate metabolism and, consequently, DNA synthesis and cell division.[1][2] Piritrexim is lipid-soluble and enters cells rapidly via passive diffusion.[3][4][5][6]

Q2: What is the reported oral bioavailability of this compound?

A2: The oral bioavailability of piritrexim has shown variability in studies. In a preclinical study with dogs, the absolute bioavailability was reported to be 64%.[7] A clinical study in patients with metastatic urothelial cancer reported an approximate oral bioavailability of 75%.[3][4][5][6] However, a pediatric phase I trial observed significant variability, with absolute bioavailability values of 35% and 93% in two patients.[2][8] This variability can present a challenge in achieving consistent therapeutic exposure.

Q3: What are the primary dose-limiting toxicities observed with oral this compound administration?

A3: The major dose-limiting toxicity associated with oral piritrexim is myelosuppression.[3][5] Mucositis has also been reported as a dose-limiting toxicity.[2][8] Other less severe toxicities may include transient elevations in liver function tests, mild nausea, and skin rashes.[2][8]

Q4: Are there any known drug interactions with this compound?

A4: Yes, co-administration with folic acid or leucovorin can decrease the therapeutic efficacy of piritrexim.[7] This is expected, as leucovorin is used as a rescue agent for antifolate toxicity.[7]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
High inter-subject variability in plasma concentrations - Food Effects: The presence or absence of food in the gastrointestinal (GI) tract can alter drug absorption. - GI Tract Physiology: Individual differences in gastric pH, intestinal motility, and fluid content can impact drug dissolution and absorption. - First-Pass Metabolism: Although not extensively detailed in the provided results, variability in hepatic first-pass metabolism could contribute.- Standardize Dosing Conditions: Administer piritrexim at a consistent time relative to feeding (e.g., in fasted or fed state) across all study subjects. - Vehicle Optimization: Ensure the dosing vehicle is consistent and appropriate for oral administration. Consider a formulation that enhances solubility and stability in the GI tract. - Pharmacokinetic Monitoring: Implement pharmacokinetic monitoring, especially during initial studies, to correlate plasma levels with observed efficacy and toxicity.[2][8]
Lower than expected therapeutic efficacy at a given dose - Incomplete Dissolution/Solubility: Piritrexim's lipid-soluble nature suggests good permeability, but its aqueous solubility might be a limiting factor for dissolution in the GI fluids. - Degradation in GI Tract: The stability of piritrexim in the acidic environment of the stomach or the enzymatic environment of the intestines may be a factor.- Formulation Strategies: Consider formulation approaches to enhance solubility, such as the use of co-solvents, surfactants, or creating a salt form with improved dissolution characteristics. - Enteric Coating: If gastric degradation is suspected, an enteric-coated formulation that releases the drug in the more neutral pH of the small intestine could be beneficial.
Dose-limiting toxicities (e.g., myelosuppression) are observed at doses expected to be therapeutic - Higher than expected absorption in some subjects: This relates back to the high variability in bioavailability. - Saturated clearance mechanisms: At higher concentrations, the drug clearance mechanisms may become saturated, leading to a disproportionate increase in exposure.- Dose Adjustment: Implement dose escalation or reduction strategies based on observed toxicity.[3][5] - Leucovorin Rescue: In preclinical models, oral calcium leucovorin has been shown to prevent lethal toxicity.[7] A similar rescue strategy could be considered in experimental protocols. - Monitor Trough Concentrations: Dose-limiting toxicities have been correlated with trough piritrexim concentrations greater than 0.5 µM.[2][8] Monitoring trough levels can help predict which subjects are at a higher risk of toxicity.[2][8]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Piritrexim Following Oral Administration

Species Dose Mean Peak Plasma Concentration (Cmax) Mean Area Under the Curve (AUC) Absolute Bioavailability Reference
DogNot SpecifiedNot ReportedNot Reported64%[7]
Human (Adult)25 mg TID for 5 daysNot ReportedNot Reported~75%[3][5]
Human (Pediatric)140 mg/m²/day5.3 ± 0.84 µM18.1 ± 2.3 µM·h35% (in one patient)[2][8]
Human (Pediatric)200 mg/m²/day9.3 ± 1.7 µM45.4 ± 8.9 µM·h93% (in one patient)[2][8]
Human (Pediatric)290 mg/m²/day10.2 ± 2.3 µM56.9 ± 16.3 µM·hNot Reported[2][8]

Experimental Protocols

Protocol 1: In Vivo Oral Administration in a Preclinical Canine Model (Adapted from preclinical toxicology studies)

  • Animal Model: Beagle dogs.

  • Dosing Vehicle: To be determined based on solubility and stability studies. A common vehicle for oral gavage in dogs is a suspension in 0.5% methylcellulose.

  • Dose Preparation: this compound is weighed and suspended in the chosen vehicle to the desired concentration. The suspension should be prepared fresh daily and continuously stirred to ensure homogeneity.

  • Administration:

    • Animals are fasted overnight prior to dosing.

    • The calculated dose volume is administered via oral gavage.

    • Food is returned at a specified time post-dosing (e.g., 2-4 hours).

  • Dosing Regimen: Dosing can be single or repeat. A reported repeat-dose regimen that produced reversible toxicities was 2.5 mg/kg for 5 consecutive days.[7]

  • Sample Collection for Pharmacokinetics:

    • Blood samples are collected from a peripheral vein at predetermined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Toxicity Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in appetite, weight, and activity. Complete blood counts should be performed regularly to monitor for myelosuppression.

Protocol 2: In Vivo Oral Administration in a Clinical Setting (Adapted from a Phase I Pediatric Trial)

  • Patient Population: Pediatric patients with refractory solid tumors.

  • Formulation: this compound capsules.

  • Dosing Regimen:

    • The starting dose was 290 mg/m²/day, administered orally every 12 hours for 5 consecutive days.[2][8]

    • Courses were repeated every 21 days.[2][8]

    • Dose adjustments were made based on observed toxicities, with reductions to 200 mg/m²/day and 140 mg/m²/day.[2][8]

  • Pharmacokinetic Monitoring:

    • Blood samples for pharmacokinetic analysis were collected at steady state during the first course.

    • A limited sampling strategy at 3, 6, and 12 hours post-dose was suggested to be useful for estimating bioavailability and predicting toxicity.[2][8]

  • Toxicity Evaluation: Patients were monitored for dose-limiting toxicities, primarily myelosuppression and mucositis.

Visualizations

Signaling_Pathway cluster_folate_metabolism Folate Metabolism cluster_drug_action Drug Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_synthesis DNA Synthesis THF->DNA_synthesis Piritrexim Piritrexim Piritrexim->DHF Inhibits

Caption: Mechanism of action of Piritrexim.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration & Sampling cluster_analysis Analysis animal_model Select Animal Model (e.g., Beagle Dog) dose_prep Prepare Piritrexim Formulation animal_model->dose_prep fasting Overnight Fasting dose_prep->fasting oral_admin Oral Administration (gavage) fasting->oral_admin blood_sampling Serial Blood Sampling oral_admin->blood_sampling tox_monitoring Toxicity Monitoring (CBC, Clinical Signs) oral_admin->tox_monitoring pk_analysis Pharmacokinetic Analysis (Cmax, AUC, Bioavailability) blood_sampling->pk_analysis

Caption: Preclinical oral administration workflow.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions high_variability High PK Variability food_effect Food Effects / GI Physiology high_variability->food_effect low_efficacy Low Efficacy solubility_issue Poor Solubility / Dissolution low_efficacy->solubility_issue high_toxicity Unexpected Toxicity absorption_variability Variable Absorption high_toxicity->absorption_variability standardize_dosing Standardize Dosing Protocol food_effect->standardize_dosing reformulate Reformulate for Solubility solubility_issue->reformulate dose_adjust Dose Adjustment / Monitoring absorption_variability->dose_adjust

Caption: Troubleshooting logic for oral piritrexim.

References

Technical Support Center: Piritrexim Isethionate and Folic Acid Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the impact of folic acid levels on the efficacy of Piritrexim Isethionate. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, lipid-soluble antifolate agent.[1][2] Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4] By inhibiting DHFR, Piritrexim disrupts DNA synthesis and repair, leading to the inhibition of cell division and proliferation.[2] Unlike some other antifolates like methotrexate, Piritrexim enters cells via passive diffusion due to its lipophilic nature and is not a substrate for polyglutamylation.[5]

Q2: How do folic acid levels affect the efficacy of this compound?

Folic acid can decrease the therapeutic efficacy of this compound.[5][6] This is because Piritrexim acts as a folate antagonist.[6][7] High levels of extracellular folic acid can lead to increased intracellular pools of folate metabolites, particularly dihydrofolate (DHF), the substrate for DHFR. This increased substrate concentration can outcompete Piritrexim for binding to the active site of DHFR, thereby reducing the inhibitory effect of the drug. Leucovorin (folinic acid), a reduced form of folic acid, can also be used to rescue cells from the toxic effects of antifolates by bypassing the DHFR-inhibited step in the folate pathway.[5][6]

Q3: What are the known mechanisms of resistance to Piritrexim and other antifolates?

Resistance to antifolate drugs like Piritrexim can develop through several mechanisms:[8][9]

  • Increased DHFR expression: Amplification of the DHFR gene can lead to overproduction of the target enzyme, requiring higher concentrations of the drug to achieve the same level of inhibition.[8]

  • Mutations in the DHFR gene: Alterations in the amino acid sequence of DHFR can reduce the binding affinity of Piritrexim to the enzyme.[8]

  • Increased drug efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily, can actively remove the drug from the cell, lowering its intracellular concentration.[9]

  • Augmentation of cellular folate pools: Increased uptake or decreased efflux of natural folates can lead to higher intracellular levels of DHF, which competes with Piritrexim for DHFR binding.[9][10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro experiments with this compound, particularly in relation to folic acid levels.

Problem Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected Piritrexim efficacy (higher IC50). High folic acid concentration in cell culture medium. Standard media like RPMI-1640 contain high levels of folic acid, which can interfere with Piritrexim's activity.1. Use folate-defined medium: Switch to a cell culture medium with a known and lower concentration of folic acid. Custom formulations or commercially available low-folate media are options. 2. Quantify folate levels: If possible, measure the folate concentration in your medium to ensure consistency. 3. Establish a baseline in low-folate conditions: Determine the IC50 of Piritrexim in a low-folate medium to have a proper baseline for comparison.
Cell line-specific resistance. The cell line may have inherent or acquired resistance to antifolates.1. Characterize your cell line: Test for DHFR expression levels and sequence the DHFR gene to check for mutations. 2. Use a sensitive control cell line: Include a cell line known to be sensitive to Piritrexim in your experiments as a positive control.
Drug degradation. Piritrexim solution may have degraded over time.1. Prepare fresh drug solutions: Prepare Piritrexim stock solutions fresh from powder for each experiment. 2. Proper storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
High variability in results between experiments. Inconsistent cell culture conditions. Variations in cell density, passage number, or media batches can affect drug response.1. Standardize cell culture protocols: Use cells within a consistent range of passage numbers. Seed cells at a consistent density for all experiments. 2. Use a single batch of medium and serum: For a set of experiments, use the same lot of cell culture medium and fetal bovine serum to minimize variability.
Inaccurate drug dilutions. Errors in preparing serial dilutions of Piritrexim can lead to inconsistent results.1. Calibrate pipettes: Ensure that all pipettes used for drug dilutions are properly calibrated. 2. Prepare a fresh dilution series for each experiment: Avoid using old dilution series.
Cells recover quickly after Piritrexim treatment. Leucovorin rescue effect from serum. Fetal bovine serum (FBS) contains folates that can act as a rescue agent.1. Use dialyzed FBS: Dialyzed FBS has lower levels of small molecules, including folates. 2. Wash cells before and after treatment: Wash cells with a folate-free buffer before and after drug exposure to remove any external sources of folates.

Data Presentation

Currently, there is a lack of publicly available, comprehensive datasets directly comparing the IC50 values of this compound across a range of folic acid concentrations in various cell lines. To address this, we provide a detailed experimental protocol below for generating such data. The results can be summarized in a table similar to the template provided.

Table 1: Template for Summarizing the Effect of Folic Acid on this compound IC50 Values

Cell LineFolic Acid Concentration (nM)This compound IC50 (nM)
Cell Line A 1
10
100
1000 (Standard RPMI)
Cell Line B 1
10
100
1000 (Standard RPMI)

Researchers can populate this table with their own experimental data generated using the protocol provided in the next section.

Experimental Protocols

Protocol for Determining the Impact of Folic Acid Concentration on this compound Efficacy using a Cell Viability Assay

This protocol is designed to quantify the effect of varying folic acid levels on the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line(s) of interest

  • Folate-free cell culture medium (e.g., Folate-Free RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound powder

  • Folic Acid powder

  • Sterile DMSO

  • Sterile PBS

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial ATP-based assay kit)

  • Microplate reader

Procedure:

  • Preparation of Folic Acid-Supplemented Media:

    • Prepare a stock solution of folic acid (e.g., 1 mM in 0.1 M NaOH, filter-sterilized).

    • Prepare a series of complete media by supplementing the folate-free medium with different concentrations of folic acid (e.g., 1 nM, 10 nM, 100 nM, and the concentration found in standard RPMI, which is approximately 1 µM).

    • Add dFBS to the desired final concentration (e.g., 10%).

  • Cell Seeding:

    • Culture the cells in the different folic acid-supplemented media for at least 72 hours before the experiment to allow them to adapt.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of the corresponding folic acid-supplemented medium).

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Piritrexim Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of Piritrexim in the corresponding folic acid-supplemented media to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Remove the old media from the 96-well plates and add 100 µL of the Piritrexim-containing media to the respective wells. Include wells with media and no drug as a negative control.

    • Incubate the plates for 72 hours.

  • Cell Viability Assessment:

    • After the incubation period, measure cell viability using your chosen method (e.g., MTT assay).[1]

    • For an MTT assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C.

      • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

      • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each Piritrexim concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the Piritrexim concentration.

    • Determine the IC50 value for each folic acid condition using non-linear regression analysis.

Protocol for In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of Piritrexim on DHFR activity.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • This compound

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • 96-well UV-transparent plates

  • UV-Vis microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF (e.g., 10 mM in DMSO).

    • Prepare a stock solution of NADPH (e.g., 10 mM in assay buffer).

    • Prepare a stock solution of Piritrexim (e.g., 1 mM in DMSO).

    • Dilute the recombinant DHFR enzyme in cold assay buffer to a working concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Piritrexim at various concentrations (serial dilutions)

      • DHFR enzyme

    • Include control wells:

      • No-enzyme control (buffer only)

      • No-inhibitor control (enzyme and buffer)

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of DHF and NADPH to each well. Final concentrations should be optimized (e.g., 100 µM DHF and 100 µM NADPH).

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (kinetic read). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Plot the percentage of DHFR inhibition against the log of the Piritrexim concentration.

    • Determine the IC50 value of Piritrexim for DHFR inhibition.

Mandatory Visualizations

Folate Metabolism and Piritrexim's Point of Inhibition

Folate_Metabolism Folic Acid Folic Acid DHFR Dihydrofolate Reductase (DHFR) Folic Acid->DHFR (reduction) Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydrofolate (DHF)->DHFR (reduction) Tetrahydrofolate (THF) Tetrahydrofolate (THF) DNA Synthesis DNA Synthesis Tetrahydrofolate (THF)->DNA Synthesis (one-carbon metabolism) Piritrexim Piritrexim Piritrexim->DHFR Inhibition DHFR->Dihydrofolate (DHF) DHFR->Tetrahydrofolate (THF) Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare Media with Varying Folic Acid prep_cells Culture Cells in Respective Media prep_media->prep_cells seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_drug Prepare Piritrexim Dilutions add_drug Add Piritrexim and Incubate prep_drug->add_drug seed_cells->add_drug viability_assay Perform Cell Viability Assay add_drug->viability_assay read_plate Read Plate viability_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_dose_response Plot Dose-Response Curves calc_viability->plot_dose_response calc_ic50 Determine IC50 Values plot_dose_response->calc_ic50 Resistance_Mechanism high_folate High Extracellular Folic Acid increased_uptake Increased Intracellular Folate Pool high_folate->increased_uptake dhf_competition Increased DHF Substrate for DHFR increased_uptake->dhf_competition piritrexim_binding Reduced Piritrexim Binding to DHFR dhf_competition->piritrexim_binding reduced_efficacy Decreased Piritrexim Efficacy (Resistance) piritrexim_binding->reduced_efficacy

References

Validation & Comparative

A Comparative Analysis of Piritrexim Isethionate and Methotrexate: In Vitro Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the in vitro inhibitory concentrations (IC50) of Piritrexim Isethionate and Methotrexate reveals their comparable potency as anticancer agents targeting dihydrofolate reductase. This guide provides a comprehensive overview of their relative cytotoxicities across various cancer cell lines, delves into the experimental protocols for determining these values, and illustrates their shared mechanism of action within the folate metabolic pathway.

This compound and Methotrexate are both antifolate drugs that function by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2] This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the production of nucleotides and amino acids, ultimately leading to the cessation of DNA synthesis and cell division.[1] Given their shared target, a direct comparison of their potency in inhibiting cancer cell growth is of significant interest to researchers and drug development professionals.

Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, representing the concentration required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent compound. The following table summarizes the available in vitro IC50 values for this compound and Methotrexate against various human cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Methotrexate IC50 (µM)
DaoyMedulloblastomaNot Reported0.095[3]
Saos-2OsteosarcomaNot Reported0.035[3]
HTC-116Colorectal CarcinomaNot Reported0.15 (48h)[2]
A-549Lung CarcinomaNot Reported0.10 (48h)[2]
CCRF-CEMLeukemiaNot Reported>100[4]
HCT-8Colon CarcinomaNot ReportedNot Reported
HT-29Colon CarcinomaNot ReportedNot Reported
SW480Colon CarcinomaNot ReportedNot Reported
SW620Colon CarcinomaNot ReportedNot Reported
JurkatT-cell LeukemiaNot ReportedNot Reported
MOLT-4T-cell LeukemiaNot ReportedNot Reported

Note: The table highlights a significant gap in the publicly available data for this compound's IC50 values in direct comparison to Methotrexate across a broad panel of cancer cell lines.

While direct comparative data in the same cancer cell lines is limited in the available literature, Piritrexim has been shown to be a potent inhibitor of DHFR from other organisms, with IC50 values of 0.038 µM against Pneumocystis carinii DHFR and 0.011 µM against Toxoplasma gondii DHFR.[1] For Methotrexate, a study on DHFR enzymatic assay reported a mean IC50 of 0.12 ± 0.07 μM.[5]

Experimental Protocols for IC50 Determination

The determination of IC50 values is a fundamental experimental procedure in drug discovery. A commonly employed method for assessing the cytotoxicity of antifolate agents like Piritrexim and Methotrexate is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with a range of concentrations of the drug (e.g., this compound or Methotrexate) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, an MTT solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The formazan crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for determining IC50 values using the MTT assay.

IC50_Workflow A Cell Seeding in 96-well plate B Overnight Incubation A->B C Drug Treatment (Varying Concentrations) B->C D Incubation (e.g., 48-72h) C->D E Add MTT Reagent D->E F Incubation (Formation of Formazan) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance G->H I Data Analysis & IC50 Calculation H->I

Figure 1. Experimental workflow for IC50 determination using the MTT assay.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Both this compound and Methotrexate exert their cytotoxic effects by targeting the same critical enzyme in the folate metabolic pathway: dihydrofolate reductase (DHFR). DHFR is responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential one-carbon donor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, these drugs deplete the intracellular pool of THF, thereby arresting DNA synthesis and preventing cell proliferation.

The signaling pathway below illustrates the central role of DHFR and the inhibitory action of Piritrexim and Methotrexate.

DHFR_Pathway cluster_0 Folate Metabolism cluster_1 Cellular Processes DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DHFR->THF DNA_Synth DNA Synthesis & Cell Division Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Piritrexim This compound Piritrexim->DHFR Inhibition Methotrexate Methotrexate Methotrexate->DHFR Inhibition

References

Piritrexim Isethionate: A Comparative Efficacy Analysis Against Other Antifolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of piritrexim (B1678454) isethionate with other key antifolate drugs, namely methotrexate (B535133) and trimetrexate (B1681579). This analysis is supported by experimental data from preclinical and clinical studies, with a focus on their shared mechanism of action as inhibitors of dihydrofolate reductase (DHFR).

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Piritrexim isethionate, like other antifolates, exerts its therapeutic effect by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking DHFR, antifolates disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and activated immune cells.[3]

Piritrexim is a lipophilic antifolate, which allows it to rapidly enter cells by passive diffusion.[2] Unlike methotrexate, piritrexim is not a substrate for polyglutamation, a process that traps methotrexate inside cells for extended periods. This lack of polyglutamylation is thought to contribute to a potentially different toxicity profile, particularly concerning hepatotoxicity, compared to methotrexate.[4]

Antifolate_Mechanism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_RNA DNA & RNA Synthesis THF->DNA_RNA DHFR->THF NADPH -> NADP+ Antifolates Piritrexim Methotrexate Trimetrexate Antifolates->DHFR Inhibition

Antifolate Mechanism of Action

Preclinical Efficacy: In Vitro DHFR Inhibition

The primary measure of preclinical efficacy for antifolates is their ability to inhibit the DHFR enzyme, typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the comparative in vitro inhibitory activity of piritrexim, methotrexate, and trimetrexate against DHFR from various sources.

CompoundTarget EnzymeIC50 (µM)
Piritrexim Pneumocystis carinii DHFR0.038
Toxoplasma gondii DHFR0.011
Rat Liver DHFR~0.001
Methotrexate Human DHFR0.020
Toxoplasma gondii DHFR~0.030
Trimetrexate Human DHFR0.00474
Toxoplasma gondii DHFR0.00135

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

Clinical Efficacy: Psoriasis Treatment

Piritrexim has been evaluated in clinical trials for the treatment of severe psoriasis. While direct head-to-head trials with other antifolates are limited, the available data provides insights into its clinical efficacy.

In a 12-week Phase I/II clinical trial, oral piritrexim therapy was assessed in patients with severe chronic plaque psoriasis.[1] Significant improvement in lesion scores and percentage of body involvement was observed at doses of 50 mg or more twice daily.[1] Of the 19 patients who completed the 12 weeks of therapy, 15 demonstrated greater than 50% improvement in lesion scores.[1]

Another open, 12-week, multicentre study evaluated the efficacy of this compound in 55 patients with severe psoriasis.[4] Of the 41 patients who completed the study, 24 showed a greater than 50% improvement in their Psoriasis Severity Score.[4] The study concluded that piritrexim appears to be an effective therapy for severe psoriasis at doses of 300 and 450 mg weekly.[4]

For comparison, methotrexate is a well-established and effective treatment for severe psoriasis.[1] However, its use can be limited by the risk of hepatotoxicity.[1]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials:

  • Purified recombinant DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (Piritrexim, Methotrexate, Trimetrexate) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH solution, and the test compound dilutions to the appropriate wells.

  • Add the DHFR enzyme solution to all wells except for the blank controls.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding the DHF solution to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes).

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

  • Determine the percent inhibition for each concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

DHFR_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, NADPH, DHF, Enzyme, Inhibitors) start->prep_reagents plate_setup Plate Setup (Add Buffer, NADPH, Inhibitors) prep_reagents->plate_setup add_enzyme Add DHFR Enzyme plate_setup->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add DHF Substrate (Initiate Reaction) incubate->add_substrate read_absorbance Kinetic Read at 340 nm add_substrate->read_absorbance data_analysis Data Analysis (Calculate Reaction Rates, % Inhibition) read_absorbance->data_analysis determine_ic50 Determine IC50 data_analysis->determine_ic50 end End determine_ic50->end

DHFR Inhibition Assay Workflow
Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cell line of interest (e.g., cancer cell line, activated immune cells)

  • Complete cell culture medium

  • Test compounds (Piritrexim, Methotrexate, Trimetrexate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Comparative Efficacy Overview

The following diagram provides a logical overview of the comparative aspects of this compound and other antifolates.

Antifolate_Comparison cluster_piritrexim This compound cluster_methotrexate Methotrexate cluster_trimetrexate Trimetrexate piritrexim Lipophilic Not Polyglutamated p_efficacy Effective in Psoriasis piritrexim->p_efficacy p_toxicity Potentially Lower Hepatotoxicity piritrexim->p_toxicity methotrexate Hydrophilic Polyglutamated piritrexim->methotrexate Alternative to trimetrexate Lipophilic Not Polyglutamated piritrexim->trimetrexate Similar Lipophilicity m_efficacy Standard of Care in Psoriasis methotrexate->m_efficacy m_toxicity Risk of Hepatotoxicity methotrexate->m_toxicity t_efficacy Used in PCP Treatment trimetrexate->t_efficacy

Comparison of Antifolate Properties

Conclusion

This compound is a potent, lipid-soluble DHFR inhibitor with demonstrated efficacy in the treatment of severe psoriasis. Its key differentiator from methotrexate is its lack of polyglutamation, which may translate to a more favorable safety profile, particularly concerning liver toxicity. Preclinical data indicates that piritrexim has potent inhibitory activity against DHFR, comparable to or greater than other antifolates depending on the target enzyme. While further head-to-head clinical trials are needed for a definitive comparison, the available evidence suggests that piritrexim is a valuable alternative in the antifolate class of therapeutic agents.

References

Validating the Antitumor Activity of Piritrexim Isethionate Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor activity of Piritrexim (B1678454) Isethionate and its novel analogues, supported by experimental data. The information is intended to assist researchers in evaluating the potential of these compounds for further drug development.

Introduction to Piritrexim Isethionate

This compound is a potent, lipid-soluble inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] By targeting DHFR, Piritrexim disrupts the folate metabolic pathway, which is crucial for DNA synthesis and cellular proliferation.[1][3] This mechanism of action has established Piritrexim as an antitumor agent, with demonstrated activity in various cancers, including metastatic urothelial cancer.[2][4] The development of Piritrexim analogues is driven by the search for compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

Comparative Antitumor Activity: In Vitro Studies

Recent studies have focused on synthesizing and evaluating novel analogues of Piritrexim to identify candidates with enhanced anticancer properties. The following table summarizes the in vitro growth inhibitory activity (GI50) of selected Piritrexim analogues against the human breast cancer cell line MCF-7.

Table 1: In Vitro Growth Inhibitory Activity (GI50) of Piritrexim Analogues against MCF-7 Human Breast Cancer Cell Line

CompoundAnalogue Structure ModificationGI50 (µg/mL)Potency
4a 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one41.4Moderate
4b (Specific structure not detailed in source)< 10High
4c (Specific structure not detailed in source)12.4Good
4e (Specific structure not detailed in source)< 10High
4f (Specific structure not detailed in source)< 10High

Data sourced from a study on the design and synthesis of new piritrexim analogues as potential anticancer agents. The study screened selected synthesized compounds against a human breast cancer cell line (MCF-7) and a normal Vero monkey cell line.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of DHFR inhibitors like Piritrexim and its analogues.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Target cancer cell line (e.g., MCF-7)

  • This compound or analogue compounds

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the Piritrexim analogue. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

DHFR Enzymatic Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of the DHFR enzyme.

Materials:

  • Purified human DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • This compound or analogue compounds

  • Assay buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)

  • 384-well plates

  • Microplate reader

Procedure:

  • Reaction Preparation: Prepare reactions containing the DHFR enzyme, DHF substrate, and varying concentrations of the inhibitor in the assay buffer.

  • Initiation: Initiate the reaction by adding the NADPH cofactor.

  • Monitoring: Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Signaling Pathways and Experimental Workflow

Visual representations of the key biological pathway and experimental procedures aid in understanding the mechanism of action and the research methodology.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis, Amino Acid Synthesis, Thymidylate Synthesis THF->DNA_Synthesis Essential cofactor Piritrexim Piritrexim / Analogues Piritrexim->DHFR Inhibits DHFR->THF Catalyzes reduction

Caption: DHFR Inhibition Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Compound_Synthesis Synthesis of Piritrexim Analogues Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Synthesis->Cytotoxicity_Assay Enzymatic_Assay DHFR Enzymatic Inhibition Assay Compound_Synthesis->Enzymatic_Assay Data_Analysis_invitro GI50 / IC50 Determination Cytotoxicity_Assay->Data_Analysis_invitro Enzymatic_Assay->Data_Analysis_invitro Lead_Selection Lead Compound Selection Data_Analysis_invitro->Lead_Selection Tumor_Model Animal Tumor Model (e.g., Xenograft) Lead_Selection->Tumor_Model Treatment Treatment with Lead Analogue Tumor_Model->Treatment Efficacy_Evaluation Tumor Growth Inhibition Assessment Treatment->Efficacy_Evaluation

Caption: General Experimental Workflow for Antitumor Drug Validation.

Conclusion

The development of novel this compound analogues presents a promising avenue for the discovery of more effective and selective anticancer agents. The data presented in this guide, while not exhaustive, highlights the potential for structural modifications to enhance the antitumor activity of the parent compound. Further comprehensive studies, including in vivo models and detailed structure-activity relationship analyses, are warranted to fully elucidate the therapeutic potential of these novel analogues.

References

A Comparative Analysis of Piritrexim Isethionate and Trimethoprim: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of two prominent dihydrofolate reductase (DHFR) inhibitors: Piritrexim (B1678454) Isethionate and trimethoprim (B1683648). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance, supported by experimental data, to inform research and development efforts.

Introduction

Piritrexim Isethionate and trimethoprim are both antifolate agents that exert their therapeutic effects by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid metabolic pathway.[1][2] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are essential for DNA synthesis and cellular replication.[3] While both compounds target the same enzyme, their chemical structures, pharmacological properties, and clinical applications differ significantly. Trimethoprim is a widely used antibacterial agent, often in combination with sulfamethoxazole (B1682508), known for its selective inhibition of bacterial DHFR.[4][5] Piritrexim, a lipid-soluble inhibitor, has been investigated primarily for its anticancer and antiparasitic activities.[6][7]

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound and trimethoprim is crucial for interpreting their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundTrimethoprim
Chemical Formula C₁₉H₂₅N₅O₆SC₁₄H₁₈N₄O₃
Molecular Weight 451.5 g/mol 290.32 g/mol
Appearance SolidWhite to cream-colored, odorless, bitter compound
Solubility Lipid-solubleSlightly soluble in chloroform, ethanol, or acetone; almost insoluble in water
LogP 2.23 (Piritrexim)Not explicitly found

Mechanism of Action and Signaling Pathway

Both this compound and trimethoprim function by competitively inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition blocks the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), an essential step in the folate metabolic pathway. THF is a critical one-carbon donor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By disrupting this pathway, these drugs halt DNA synthesis and cell proliferation.[1][2]

The selectivity of these inhibitors for pathogenic or cancer cell DHFR over the host's enzyme is a key determinant of their therapeutic index.[3] Trimethoprim exhibits a significantly higher affinity for bacterial DHFR compared to its human counterpart, which accounts for its antibacterial efficacy with minimal toxicity to the host.[4][5] Piritrexim's development has been focused on its potent, though less selective, inhibition of DHFR in cancer cells and parasites.[8]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Growth Cell Growth & Proliferation DNA_RNA->Cell_Growth DHFR->THF NADPH -> NADP+ Inhibitor Piritrexim / Trimethoprim Inhibitor->DHFR Inhibition

DHFR signaling pathway and points of inhibition.

Quantitative Comparison of DHFR Inhibition

The inhibitory potency of this compound and trimethoprim against DHFR from various sources is a critical measure of their efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki).

CompoundTarget Organism/EnzymeIC₅₀ / KiSelectivity (Host/Target)
Piritrexim Pneumocystis carinii DHFR0.038 µM (IC₅₀)[7]Non-selective vs. rat DHFR[8]
Toxoplasma gondii DHFR0.011 µM (IC₅₀)[7]Not Available
Rat DHFR55 nM (IC₅₀)[8]-
Trimethoprim Escherichia coli DHFRVaries by strain[9]High
Streptococcus pneumoniae DHFR0.08 nM (Ki)~2500-fold vs. Human[3]
Human DHFR200 nM (Ki)[3]-

Experimental Protocols

DHFR Enzyme Inhibition Assay

A common method to determine the inhibitory activity of compounds against DHFR is a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.

Objective: To determine the IC₅₀ value of a test compound against purified DHFR.

Materials:

  • Purified DHFR enzyme (bacterial or human)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (this compound, trimethoprim)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and test compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of the test compound. Include control wells:

    • No-enzyme control: Assay buffer, DHF, and NADPH.

    • No-inhibitor control: Assay buffer, DHFR enzyme, DHF, and NADPH.

    • Positive control: A known DHFR inhibitor.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding DHF and NADPH to all wells.

  • Data Acquisition: Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Normalize the reaction rates to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, DHF, NADPH, Inhibitors) Setup Set up 96-well plate (Buffer, Enzyme, Inhibitor) Reagents->Setup Incubate Incubate at 25°C Setup->Incubate Initiate Initiate Reaction (Add DHF & NADPH) Incubate->Initiate Measure Measure Absorbance at 340 nm (Kinetic Mode) Initiate->Measure Calculate Calculate Initial Velocity Measure->Calculate Normalize Normalize to Control Calculate->Normalize Plot Plot % Inhibition vs. [Inhibitor] Normalize->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Experimental workflow for DHFR inhibition assay.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which in turn influence its efficacy and toxicity.

ParameterThis compoundTrimethoprim
Bioavailability (Oral) Approximately 75%[6]Rapidly absorbed, peak concentrations in 1-4 hours[4]
Distribution Enters tumor cells rapidly by passive diffusion[6]Extensively distributed into various tissues[4]
Metabolism Not extensively detailed in provided results10-20% metabolized, primarily in the liver[4]
Elimination Half-life 1.5 to 4.5 hours in children[10]8-10 hours, prolonged in renal dysfunction[4]
Excretion Not extensively detailed in provided results50-60% excreted unchanged in urine within 24 hours[4]

Clinical Efficacy and Adverse Effects

This compound

Clinical Efficacy:

  • Piritrexim has shown antitumor activity in patients with melanoma and bladder cancer.[11]

  • In a phase II study for metastatic urothelial cancer, an overall response rate of 38% was observed.[12]

  • It has also been evaluated in patients with advanced solid tumors.[13]

Adverse Effects:

  • The dose-limiting toxicity is myelosuppression.[11]

  • Other common side effects include stomatitis, nausea, vomiting, anorexia, diarrhea, skin rash, fatigue, and elevated liver transaminase levels.[11]

  • Pulmonary toxicity has also been reported.[14]

Trimethoprim

Clinical Efficacy:

  • Effective in the treatment and prevention of urinary tract infections (UTIs).[15]

  • Used for other bacterial infections, including those of the skin and soft tissues.[16]

  • Often used in combination with sulfamethoxazole for a broader spectrum of activity.[1]

Adverse Effects:

  • Common side effects include itching, mild rash, nausea, vomiting, diarrhea, and headaches.[15]

  • Less common but more serious side effects can include severe skin reactions, blood disorders (thrombocytopenia, leukopenia), and liver problems.[17][18]

  • Prolonged use may lead to fungal or bacterial superinfections.[17]

Conclusion

This compound and trimethoprim are both potent inhibitors of dihydrofolate reductase, a critical enzyme for cellular proliferation. However, their distinct pharmacological profiles dictate their different clinical applications. Trimethoprim's high selectivity for bacterial DHFR makes it a cornerstone of antibacterial therapy with a generally favorable safety profile. Piritrexim, while a potent DHFR inhibitor, exhibits less selectivity, which has led to its investigation primarily in the context of cancer and parasitic infections where the therapeutic window may be narrower. This comparative guide highlights the key differences in their inhibitory activity, pharmacokinetics, and clinical profiles, providing a valuable resource for researchers in the fields of drug discovery and development. Further head-to-head comparative studies with standardized assays would be beneficial for a more direct quantitative comparison.

References

In Vivo Showdown: A Comparative Analysis of Piritrexim Isethionate and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research, the strategic combination of chemotherapeutic agents is paramount to enhancing efficacy and overcoming resistance. This guide provides a comprehensive in vivo comparison of a potential combination therapy involving Piritrexim (B1678454) Isethionate and Cisplatin (B142131). While direct in vivo comparative studies on this specific combination are not publicly available, this document synthesizes existing data on each agent to offer a predictive analysis for researchers, scientists, and drug development professionals. The comparison is built upon the known mechanisms of action, individual in vivo study outcomes, and toxicity profiles to inform future preclinical research.

Executive Summary

Piritrexim Isethionate, a lipid-soluble dihydrofolate reductase (DHFR) inhibitor, and Cisplatin, a platinum-based DNA alkylating agent, present a theoretically synergistic combination for cancer therapy. Piritrexim disrupts DNA synthesis by depleting tetrahydrofolate, while Cisplatin directly damages DNA by forming adducts. This dual assault on DNA replication and repair pathways could potentially lead to enhanced tumor cell apoptosis and overcome resistance mechanisms. However, the potential for overlapping toxicities, particularly myelosuppression and nephrotoxicity, necessitates careful consideration in designing in vivo studies. This guide outlines a proposed experimental framework to rigorously evaluate this combination's efficacy and safety.

Mechanism of Action: A Two-Pronged Attack

This compound is a synthetic antifolate agent that inhibits the enzyme dihydrofolate reductase (DHFR).[1][2] This inhibition disrupts the regeneration of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA synthesis.[3] Its lipid-soluble nature allows for rapid entry into tumor cells via passive diffusion.[4]

Cisplatin, a cornerstone of chemotherapy, exerts its cytotoxic effects by forming intra-strand and inter-strand DNA adducts, primarily at the N7 position of guanine (B1146940) bases. This leads to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

The distinct yet complementary mechanisms of action of Piritrexim and Cisplatin form the basis of the rationale for their combined use. By targeting different stages of DNA synthesis and integrity, the combination could potentially exhibit a synergistic anti-tumor effect.

Data Presentation

As no direct in vivo comparative studies have been identified, the following tables summarize key characteristics and findings from individual studies of this compound and Cisplatin.

Table 1: this compound - Summary of In Vivo Data

ParameterDescriptionSource
Mechanism of Action Dihydrofolate Reductase (DHFR) Inhibitor[2][5][6]
Route of Administration Oral[4]
Key In Vivo Models Metastatic Urothelial Cancer (Human Phase II)[4]
Recurrent High-Grade Glioma (Human Phase II)
Observed Efficacy Metastatic Urothelial Cancer: 38% overall response rate (1 CR, 10 PR) in 29 evaluable patients.[4]
Recurrent High-Grade Glioma: 9% response rate in 22 evaluable patients.
Toxicity Profile Major toxicity is myelosuppression.[4]

Table 2: Cisplatin - Summary of In Vivo Data

ParameterDescriptionSource
Mechanism of Action DNA Alkylating Agent (forms DNA adducts)
Route of Administration Intravenous
Key In Vivo Models Widely used in various preclinical cancer models (e.g., bladder, lung, ovarian).
Observed Efficacy Highly effective against a broad range of solid tumors.
Toxicity Profile Nephrotoxicity, neurotoxicity, ototoxicity, myelosuppression.

Experimental Protocols: A Proposed In Vivo Study

To definitively assess the in vivo efficacy and safety of this compound and Cisplatin combination therapy, a rigorous preclinical study is required. The following is a proposed experimental protocol.

Objective: To evaluate the anti-tumor efficacy and toxicity of this compound in combination with Cisplatin in a murine xenograft model of bladder cancer.

Animal Model: Female athymic nude mice (6-8 weeks old).

Tumor Model: Subcutaneous implantation of a human bladder cancer cell line (e.g., T24, UM-UC-3).

Treatment Groups (n=10 mice per group):

  • Vehicle Control: (Appropriate vehicle for each drug)

  • This compound alone: (Dose and schedule to be determined by preliminary dose-finding studies, e.g., 25 mg/kg, oral, daily for 5 days, repeated weekly)

  • Cisplatin alone: (Dose and schedule to be determined by preliminary dose-finding studies, e.g., 5 mg/kg, intraperitoneal, once weekly)

  • This compound + Cisplatin Combination: (Doses and schedules as in groups 2 and 3)

Efficacy Endpoints:

  • Tumor volume measurement (twice weekly).

  • Tumor weight at study termination.

  • Overall survival.

  • Immunohistochemical analysis of tumor tissue for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Toxicity Endpoints:

  • Body weight monitoring (twice weekly).

  • Complete blood counts (CBC) to assess myelosuppression.

  • Serum chemistry analysis (BUN, creatinine) to assess nephrotoxicity.

  • Histopathological analysis of major organs (kidney, liver, bone marrow).

Statistical Analysis: Tumor growth curves will be analyzed using a two-way ANOVA. Survival data will be analyzed using the Kaplan-Meier method and log-rank test. Toxicity data will be analyzed using a one-way ANOVA or Kruskal-Wallis test.

Visualizing the Pathways and a Proposed Workflow

To better understand the mechanisms and the proposed experimental design, the following diagrams are provided.

Piritrexim_Mechanism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Precursors Purines, Thymidylate THF->DNA_Precursors Cofactor DNA_Synthesis DNA Synthesis DNA_Precursors->DNA_Synthesis Cell_Division Cell Division DNA_Synthesis->Cell_Division Piritrexim This compound Piritrexim->DHFR Inhibition DHFR->THF Product

Caption: Mechanism of action of this compound.

Cisplatin_Mechanism Cisplatin Cisplatin Activated_Cisplatin Aquated Cisplatin Cisplatin->Activated_Cisplatin Cellular uptake & aquation DNA Cellular DNA Activated_Cisplatin->DNA Binds to DNA DNA_Adducts DNA Adducts (Intra- and Inter-strand) Activated_Cisplatin->DNA_Adducts Forms adducts Replication_Block Replication/Transcription Block DNA_Adducts->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Cisplatin.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis Animal_Model Athymic Nude Mice Tumor_Implantation Subcutaneous Implantation of Bladder Cancer Cells Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment: - Vehicle - Piritrexim alone - Cisplatin alone - Combination Randomization->Treatment Tumor_Monitoring Tumor Volume Measurement (Twice Weekly) Treatment->Tumor_Monitoring Toxicity_Monitoring Body Weight & Clinical Signs (Twice Weekly) Treatment->Toxicity_Monitoring Study_Termination Study Termination (Tumor size or humane endpoints) Tumor_Monitoring->Study_Termination Toxicity_Monitoring->Study_Termination Data_Collection Collect Tumors & Tissues Study_Termination->Data_Collection Efficacy_Analysis Efficacy Analysis: - Tumor Growth Inhibition - Survival Analysis Data_Collection->Efficacy_Analysis Toxicity_Analysis Toxicity Analysis: - CBC & Serum Chemistry - Histopathology Data_Collection->Toxicity_Analysis IHC_Analysis Immunohistochemistry: - Ki-67 - Cleaved Caspase-3 Data_Collection->IHC_Analysis

Caption: Proposed experimental workflow for in vivo comparison.

Conclusion and Future Directions

The combination of this compound and Cisplatin holds theoretical promise for enhanced anti-tumor activity due to their distinct and complementary mechanisms of action. While direct comparative in vivo data is currently lacking, the information presented in this guide provides a strong rationale for conducting such studies. The proposed experimental protocol offers a robust framework for evaluating the efficacy and safety of this combination. Future research should focus on elucidating the optimal dosing and scheduling to maximize synergy and minimize toxicity. The potential for this combination to overcome resistance to either agent alone also warrants investigation. The insights gained from such preclinical studies will be critical in determining the translational potential of this combination therapy for clinical applications. It is noteworthy that a phase II study of piritrexim in metastatic urothelial cancer suggested that investigating a combination with cisplatin would be attractive.[4]

References

Piritrexim Isethionate Demonstrates Potent Activity in Methotrexate-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data confirms the significant cytotoxic activity of Piritrexim Isethionate in cancer cell lines that have developed resistance to the widely-used antifolate, methotrexate (B535133). This finding positions Piritrexim as a promising therapeutic alternative for patients whose tumors no longer respond to conventional methotrexate-based chemotherapy. The ability of Piritrexim to overcome common mechanisms of methotrexate resistance, primarily related to cellular uptake, underscores its potential to address a critical unmet need in oncology.

The primary mechanism by which cancer cells develop resistance to methotrexate involves impaired transport of the drug into the cell. Methotrexate relies on the reduced folate carrier (RFC) for entry, and downregulation of this transporter is a common resistance mechanism. In contrast, Piritrexim is a more lipophilic compound that can bypass the RFC and enter cells via passive diffusion. This fundamental difference in cellular uptake allows Piritrexim to maintain its efficacy in cells that are highly resistant to methotrexate due to transport defects.

This guide provides a comparative overview of the in vitro activity of this compound against methotrexate-resistant cancer cells, alongside other antifolate agents such as Trimetrexate and Pemetrexed.

Comparative Efficacy in Methotrexate-Resistant Cell Lines

Experimental data from various studies, summarized in the table below, demonstrates the superior or comparable potency of Piritrexim in cancer cell lines selected for methotrexate resistance. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is significantly lower for Piritrexim in these resistant cell lines compared to methotrexate.

Cell LineCancer TypeResistance MechanismMethotrexate IC50 (nM)Piritrexim IC50 (nM)Trimetrexate IC50 (nM)Pemetrexed IC50 (nM)Reference
Saos-2/MTX4.4OsteosarcomaNot specified328,240Not ReportedNot ReportedNot Reported[1]
H9-12T-cell LymphomaDHFR amplification170.234Not ReportedNot Reported
H9-200T-cell LymphomaRFC downregulation4073>1000Not ReportedNot Reported
A549/D16Non-small cell lungNot specified1.8-fold increase vs parentalNot ReportedNot Reported0.31-fold decrease vs parental[2]
A549/D32Non-small cell lungNot specified2.0-fold increase vs parentalNot ReportedNot Reported0.29-fold decrease vs parental[2]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution.

Mechanism of Action and Resistance Evasion

The primary target for both methotrexate and Piritrexim is the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleotides and ultimately DNA replication. By inhibiting DHFR, these drugs disrupt the folate metabolic pathway, leading to cell cycle arrest and apoptosis.

cluster_0 Folate Metabolism cluster_1 Drug Action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Thymidylate Purine & Thymidylate Synthesis THF->Purine_Thymidylate One-carbon transfer DNA DNA Synthesis & Cell Proliferation Purine_Thymidylate->DNA DHFR->THF MTX Methotrexate MTX->DHFR Inhibits PTX Piritrexim PTX->DHFR Inhibits

Caption: Signaling pathway of folate metabolism and DHFR inhibition.

Methotrexate resistance can also arise from decreased polyglutamylation, a process that traps the drug inside the cell, or from mutations in the DHFR enzyme that reduce drug binding. Piritrexim is not a substrate for polyglutamylation, making it effective against cells with this resistance mechanism.[2]

Experimental Protocols

Establishment of Methotrexate-Resistant Cell Lines

A common method for developing methotrexate-resistant cell lines in the laboratory is through stepwise dose escalation.[1][3]

  • Initial Culture: Parental cancer cell lines are cultured in their recommended growth medium.

  • Initial Methotrexate Exposure: Cells are exposed to a low concentration of methotrexate, typically starting at the IC20 (the concentration that inhibits growth by 20%).

  • Dose Escalation: As cells adapt and resume proliferation, the concentration of methotrexate in the culture medium is gradually increased. This process is repeated over several months.

  • Resistance Confirmation: The resulting cell line is tested for its resistance to methotrexate by determining its IC50 value and comparing it to the parental cell line. A significantly higher IC50 indicates the development of resistance.[3]

Start Parental Cell Line Exposure1 Expose to low dose MTX (IC20) Start->Exposure1 Culture1 Culture until proliferation resumes Exposure1->Culture1 IncreaseDose Gradually increase MTX concentration Culture1->IncreaseDose Repeat Repeat exposure and culture cycles IncreaseDose->Repeat ResistantLine Methotrexate-Resistant Cell Line Repeat->ResistantLine Confirm Confirm resistance (IC50 assay) ResistantLine->Confirm

Caption: Workflow for establishing methotrexate-resistant cell lines.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of drugs.[4][5][6][7]

  • Cell Seeding: Adherent cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to attach overnight.

  • Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the antifolate drugs (Piritrexim, Methotrexate, Trimetrexate, Pemetrexed). Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: MTT reagent is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 values are then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Conclusion

The available preclinical evidence strongly supports the activity of this compound in methotrexate-resistant cancer cells. Its ability to circumvent common resistance mechanisms, particularly impaired cellular uptake, makes it a valuable agent for further investigation in clinical settings for patients with methotrexate-refractory tumors. The comparative data presented here provides a rationale for the continued development of Piritrexim as a targeted therapy in specific cancer patient populations.

References

Head-to-head studies of Piritrexim Isethionate and standard cancer therapies

Author: BenchChem Technical Support Team. Date: December 2025

Piritrexim (B1678454) Isethionate, a lipid-soluble inhibitor of dihydrofolate reductase (DHFR), has been investigated for its antitumor activity in various malignancies. This guide provides a comparative overview of Piritrexim's performance based on available clinical trial data, juxtaposed with standard cancer therapies of the time. The information is intended for researchers, scientists, and drug development professionals to offer an objective analysis of its potential therapeutic role.

Mechanism of Action

Piritrexim exerts its cytotoxic effects by inhibiting dihydrofolate reductase, a key enzyme in the folate metabolism pathway.[1][2][3] This inhibition disrupts the synthesis of purines and thymidylate, which are essential for DNA synthesis and cellular replication, ultimately leading to cell death. Unlike methotrexate (B535133), another DHFR inhibitor, piritrexim's lipophilic nature allows it to enter tumor cells via passive diffusion and it is not a substrate for polyglutamation.[2][4]

Piritrexim Mechanism of Action cluster_0 Folate Metabolism cluster_1 DNA Synthesis Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR Dihydrofolate Reductase (DHFR) THF THF DHFR->THF DHF DHF DHF->DHFR Purine Synthesis Purine Synthesis THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis THF->Thymidylate Synthesis DNA DNA Purine Synthesis->DNA Thymidylate Synthesis->DNA Piritrexim Piritrexim Piritrexim->DHFR Inhibits

Caption: Piritrexim inhibits dihydrofolate reductase (DHFR), blocking DNA synthesis.

Head-to-Head Clinical Data Overview

Direct head-to-head (Phase III) comparative studies of Piritrexim Isethionate against standard-of-care chemotherapies are not available in the published literature. The majority of the clinical data for piritrexim comes from Phase I and Phase II single-arm studies. Therefore, this guide presents an indirect comparison by summarizing the efficacy and safety data of piritrexim from these trials and contextualizing it with the general outcomes of standard therapies for the respective cancers during a similar time frame.

Metastatic Urothelial Carcinoma

A Phase II study of oral piritrexim was conducted in patients with metastatic urothelial cancer who had not received prior chemotherapy.[2][4] The study reported a notable response rate in this patient population.

Table 1: Efficacy of Piritrexim in Metastatic Urothelial Carcinoma

EndpointPiritrexim[2][4]
Number of Evaluable Patients 29
Overall Response Rate (ORR) 38%
Complete Response (CR) 1 (3.4%)
Partial Response (PR) 10 (34.5%)
Median Duration of Response 22 weeks (range 16-48)

For context, standard first-line chemotherapy for metastatic urothelial cancer during that era often involved platinum-based regimens such as MVAC (methotrexate, vinblastine, doxorubicin, and cisplatin). Historical data for MVAC in previously untreated patients showed overall response rates ranging from 40% to 70%.

Table 2: Safety Profile of Piritrexim in Metastatic Urothelial Carcinoma[4]

Adverse EventGradeFrequency
Myelosuppression Not specifiedMajor toxicity, frequently requiring dose modification
Stomatitis Not specifiedReported
Nausea and Vomiting Not specifiedReported
Anorexia Not specifiedReported
Diarrhea Not specifiedReported
Skin Rash Not specifiedReported
Fatigue Not specifiedReported
Elevated Liver Transaminases Not specifiedReported
Metastatic Malignant Melanoma

In a Phase II trial, piritrexim was evaluated in patients with metastatic malignant melanoma using an intermittent, low-dose oral schedule.[5]

Table 3: Efficacy of Piritrexim in Metastatic Melanoma

EndpointPiritrexim[5]
Number of Assessable Patients 31
Overall Response Rate (ORR) 23%
Complete Response (CR) 2 (6.5%)
Partial Response (PR) 5 (16.1%)

At the time of this study, dacarbazine (B1669748) (DTIC) was a standard single-agent therapy for metastatic melanoma, with historical response rates typically in the range of 15-25%.

Table 4: Safety Profile of Piritrexim in Metastatic Melanoma[5]

Adverse EventGradeFrequency
Myelosuppression Dose-limitingPrimary toxicity
Recurrent and Metastatic Head and Neck Cancer

A Phase II study investigated the combination of piritrexim with methotrexate in patients with recurrent and/or metastatic head and neck cancer.[6]

Table 5: Efficacy of Piritrexim in Combination with Methotrexate in Head and Neck Cancer

EndpointPiritrexim + Methotrexate[6]
Number of Evaluable Patients 28
Partial Response (PR) 5 (17%)
Stable Disease 10 (36%)
Progressive Disease 13 (46%)
Median Time to Progression 1.4 months
Median Survival 6.7 months

Standard single-agent therapies for recurrent or metastatic head and neck cancer during this period included methotrexate or cisplatin, with response rates generally in the 10-30% range.

Table 6: Safety Profile of Piritrexim and Methotrexate in Head and Neck Cancer[6]

Adverse EventGradeFrequency
Toxicity in Cycle 1 MildMajority of patients

Experimental Protocols

Piritrexim in Metastatic Urothelial Carcinoma
  • Study Design: Phase II, single-arm, open-label study.[4]

  • Patient Population: Thirty-three patients with non-chemotherapy pretreated metastatic urothelial cancer.[4]

  • Dosing Regimen: Piritrexim was administered orally at a dose of 25 mg three times daily for 5 consecutive days, repeated weekly. Dose escalation or reduction was permitted based on observed toxicity.[4]

Urothelial_Cancer_Protocol Patient_Enrollment Enrollment: 33 patients with metastatic urothelial cancer (no prior chemotherapy) Treatment_Cycle Treatment: Piritrexim 25 mg TID for 5 days Patient_Enrollment->Treatment_Cycle Rest_Period Weekly Repetition Treatment_Cycle->Rest_Period Toxicity_Assessment Toxicity Assessment & Dose Modification Treatment_Cycle->Toxicity_Assessment Rest_Period->Treatment_Cycle Repeat Response_Evaluation Response Evaluation Rest_Period->Response_Evaluation Toxicity_Assessment->Treatment_Cycle Adjust Dose

Caption: Dosing schedule for piritrexim in metastatic urothelial cancer.

Piritrexim in Metastatic Melanoma
  • Study Design: Phase II, single-arm, open-label study.[5]

  • Patient Population: Thirty-one patients with metastatic malignant melanoma.[5]

  • Dosing Regimen: The starting dose of piritrexim was 25 mg orally three times per day for 5 days a week for 3 weeks, followed by a 1-week rest period.[5][7]

Melanoma_Protocol Patient_Enrollment Enrollment: 31 patients with metastatic melanoma Treatment_Week_1_3 Weeks 1-3: Piritrexim 25 mg TID for 5 days/week Patient_Enrollment->Treatment_Week_1_3 Rest_Week_4 Week 4: Rest Treatment_Week_1_3->Rest_Week_4 Cycle_Repetition Repeat Cycle Rest_Week_4->Cycle_Repetition Cycle_Repetition->Treatment_Week_1_3

Caption: Piritrexim treatment protocol for metastatic melanoma.

Piritrexim and Methotrexate in Head and Neck Cancer
  • Study Design: Phase II, single-arm, open-label study.[6]

  • Patient Population: Thirty patients with recurrent and/or metastatic head and neck cancer.[6]

  • Dosing Regimen: Methotrexate (50 mg/m²) was administered intravenously on day 1, followed by oral piritrexim (75 mg/m²) twice daily on days 8 to 12. Courses were repeated every 21 days, with dose escalation in subsequent courses aimed at achieving Grade 1 toxicity.[6]

Head_and_Neck_Protocol Day_1 Day 1: Methotrexate 50 mg/m² IV Days_2_7 Days 2-7: No Treatment Day_1->Days_2_7 Days_8_12 Days 8-12: Piritrexim 75 mg/m² BID PO Days_2_7->Days_8_12 Days_13_21 Days 13-21: No Treatment Days_8_12->Days_13_21 Cycle_Repetition Repeat Cycle every 21 days Days_13_21->Cycle_Repetition Cycle_Repetition->Day_1

Caption: Treatment regimen for piritrexim with methotrexate in head and neck cancer.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Piritrexim Isethionate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Piritrexim Isethionate is known to cause skin and eye irritation and may cause respiratory irritation.[3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3]

Core Principles of Chemical Waste Management

The foundation of a safe disposal plan for this compound lies in the established guidelines for laboratory chemical waste. These principles are designed to minimize risk to personnel and the environment. Key tenets include minimizing waste generation, using appropriate and clearly labeled containers, segregating incompatible materials, and storing waste in designated satellite accumulation areas.[4][5][6]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the essential steps for the safe disposal of this compound waste, from the point of generation to its collection by environmental health and safety (EHS) personnel.

  • Waste Identification and Segregation:

    • All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, should be considered hazardous waste.

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[6][7] Keep solid and liquid waste in separate containers.[7]

  • Containerization:

    • Select a waste container that is chemically compatible with this compound and is in good condition, with a secure, leak-proof closure.[7][8]

    • Ensure the container is appropriately sized for the volume of waste to be generated, avoiding overfilling.[7] Leave at least one inch of headspace to allow for expansion.[6]

  • Labeling:

    • Properly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.[4][5] The label should also include the date when waste was first added to the container.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5][6]

    • The SAA should be a well-ventilated area, and the waste container should be stored in secondary containment to mitigate potential spills.[7][8]

    • Regularly inspect the storage area for any signs of leakage or container deterioration.[6][8]

  • Request for Disposal:

    • Once the container is full or has reached the designated accumulation time limit (often up to one year for partially filled containers), a request for disposal should be submitted to the institution's Environmental Health and Safety (EHS) department.[4][6]

Quantitative Storage Limits in Satellite Accumulation Areas

Laboratories must adhere to strict limits on the amount of hazardous waste stored in SAAs. These regulations are in place to minimize risks associated with large quantities of hazardous materials.

Waste TypeMaximum Accumulation Volume
General Hazardous Waste55 gallons
Acutely Toxic Waste (P-list)1 quart

Data sourced from general laboratory waste management guidelines.[4][5]

Disposal Workflow

The logical flow of the disposal process, from waste generation to final pickup, is a critical aspect of a robust safety protocol.

cluster_lab Laboratory Operations cluster_ehs EHS & Disposal A Waste Generation (this compound) B Segregation of Waste (Solid vs. Liquid) A->B C Proper Containerization (Compatible & Sealed) B->C D Accurate Labeling ('Hazardous Waste', Chemical Name, Date) C->D E Storage in Satellite Accumulation Area (SAA) D->E F Container Full or Time Limit Reached E->F G Submit Disposal Request to EHS F->G H EHS Pickup and Off-site Disposal G->H

Caption: this compound Disposal Workflow

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the wider environment. It is crucial for all personnel handling this compound to be thoroughly trained on these procedures and to have access to the relevant Safety Data Sheets (SDS).

References

Personal protective equipment for handling Piritrexim Isethionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Piritrexim Isethionate, a synthetic antifolate agent. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. This compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE) Protocol

Appropriate PPE is the primary barrier against exposure to hazardous drugs like this compound. The required level of protection varies by the task being performed. All PPE should be designated for use with chemotherapy or other hazardous drugs.

TaskGlovesGownEye/Face ProtectionRespiratory Protection
Handling Intact Vials / Packaging Single pair of chemotherapy glovesNot RequiredNot RequiredNot Required
Compounding (Powder or Liquid) Double pair of chemotherapy glovesDisposable, solid-front gown resistant to chemotherapy drugsSafety goggles and face shieldRequired if not handled in a containment unit (e.g., BSC). N95 respirator or higher.
Administration / In-vitro Application

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piritrexim Isethionate
Reactant of Route 2
Reactant of Route 2
Piritrexim Isethionate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。